2-Tert-butylpyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-tert-butylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,3)8-10-4-6(5-11-8)7(12)13/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTKTHQJHQUTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356484 | |
| Record name | 2-tert-butylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126230-73-7 | |
| Record name | 2-tert-butylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Tert-butylpyrimidine-5-carboxylic acid chemical properties
An In-depth Technical Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid
This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and a plausible synthetic pathway for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Chemical Properties
This compound is a substituted pyrimidine derivative. Its core chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 126230-73-7 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Melting Point | 170-171 °C | |
| Physical Form | Powder | |
| IUPAC Name | 2-tert-butyl-5-pyrimidinecarboxylic acid |
Spectroscopic Data Analysis
While specific spectra for this compound are not publicly available, its characteristic spectroscopic features can be predicted based on its functional groups and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a highly deshielded, broad singlet for the carboxylic acid proton (-COOH) around 12 δ.[2][3] The tert-butyl group protons will appear as a sharp singlet further upfield. The two protons on the pyrimidine ring will appear in the aromatic region, likely as distinct signals due to their different electronic environments.
-
¹³C NMR: The carbon spectrum will feature a characteristic signal for the carboxyl carbon in the range of 165 to 185 δ.[2][3][4] The carbons of the pyrimidine ring will resonate in the aromatic region, and the quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum provides clear indicators of the carboxylic acid functionality.
-
A very broad and strong absorption band is expected for the O–H stretch of the carboxyl group, typically appearing in the 2500-3300 cm⁻¹ region.[2][3]
-
A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch will be present between 1710 and 1760 cm⁻¹.[2]
-
A C-O stretching band is also expected between 1320 and 1210 cm⁻¹.[5]
Mass Spectrometry (MS)
In electron ionization mass spectrometry, carboxylic acids often show a detectable molecular ion peak.
-
Common fragmentation patterns for short-chain carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[6]
Experimental Protocols
Proposed Synthesis of this compound
This proposed method involves the palladium-catalyzed carbonylation of 5-bromo-2-tert-butylpyrimidine followed by hydrolysis.
Step 1: Synthesis of 5-bromo-2-tert-butylpyrimidine (Precursor) The synthesis would begin with a suitable pyrimidine ring, which is then brominated and subsequently reacted to add the tert-butyl group, or by constructing the ring from precursors already containing these moieties.
Step 2: Palladium-Catalyzed Aminocarbonylation
-
Reaction Setup: In a high-pressure vessel, combine 5-bromo-2-tert-butylpyrimidine, a palladium catalyst (e.g., palladium acetate), a suitable phosphine ligand, and a base (e.g., N,N-diisopropylethylamine) in an appropriate solvent like acetonitrile.
-
Carbonylation: Purge the vessel with carbon monoxide and then pressurize it to approximately 100 psi. Heat the reaction mixture to around 100 °C and stir for several hours.[7] The progress of the reaction can be monitored by techniques like HPLC.
-
Workup: After the reaction is complete, cool the vessel, release the pressure, and concentrate the mixture to remove the solvent and excess base.[7]
Step 3: Hydrolysis to the Carboxylic Acid
-
Hydrolysis: Treat the crude product from the previous step with an aqueous base, such as 1 M sodium hydroxide (NaOH), and stir vigorously for several hours to hydrolyze the intermediate amide or ester to the corresponding carboxylate salt.[7]
-
Acidification and Isolation: After hydrolysis, acidify the aqueous solution with an acid like hydrochloric acid (HCl) to a pH of around 4. This will precipitate the this compound.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Visualized Workflows and Pathways
The following diagram illustrates the logical workflow for the proposed synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
References
- 1. 2-(tert-Butyl)pyrimidine-5-carboxylic acid - CAS:126230-73-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Tert-butylpyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidines are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and pharmaceuticals. This technical guide provides a summary of the available information on the molecular structure, chemical properties, and potential synthesis routes for this compound. It is important to note that while general characteristics can be inferred from related structures, specific experimental data for this compound is not extensively available in the public domain.
Molecular Structure and Chemical Properties
The fundamental structure of this compound consists of a pyrimidine ring substituted with a tert-butyl group at the 2-position and a carboxylic acid group at the 5-position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| CAS Number | 126230-73-7 | [1][2] |
| Physical State | Solid (inferred) | [3] |
| Storage Conditions | Sealed in dry, room temperature | [2] |
Synthesis Approaches
A general workflow for such a synthesis is outlined below:
Figure 1: A generalized workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic acids.
General Experimental Protocol for Analogue Synthesis
A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[4] This provides a high-yielding and direct route to pyrimidines that are unsubstituted at the 4-position.[4]
Step 1: Formation of the Pyrimidine Ester The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can be reacted with a pivalamidinium salt (the amidinium salt corresponding to the tert-butyl group) to form the methyl or ethyl ester of this compound. This reaction is typically carried out in a suitable solvent under a nitrogen atmosphere.[4]
Step 2: Hydrolysis to the Carboxylic Acid The resulting ester would then be hydrolyzed to the carboxylic acid. This can be achieved through standard procedures, such as heating with an aqueous base (e.g., sodium hydroxide) followed by acidification.
Spectroscopic Characterization (Predicted)
Specific spectroscopic data for this compound is not available. However, the expected spectral characteristics can be predicted based on its structure and general principles of spectroscopy for carboxylic acids and pyrimidine derivatives.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - A singlet for the nine protons of the tert-butyl group. - Two singlets for the two protons on the pyrimidine ring. - A broad singlet for the carboxylic acid proton, typically downfield. |
| ¹³C NMR | - A signal for the quaternary carbon of the tert-butyl group. - A signal for the methyl carbons of the tert-butyl group. - Signals for the carbon atoms of the pyrimidine ring. - A signal for the carboxylic acid carbonyl carbon, typically in the 160-185 ppm range. |
| IR Spectroscopy | - A broad O-H stretch from approximately 2500-3300 cm⁻¹. - A strong C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹. - C-H stretching and bending vibrations for the tert-butyl group. - Ring stretching vibrations for the pyrimidine ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 180.20 g/mol . - Fragmentation patterns showing the loss of the carboxylic acid group and cleavage of the tert-butyl group. |
Biological Activity and Drug Development Potential
There is no specific information in the reviewed literature regarding the biological activity or signaling pathway modulation of this compound. However, the pyrimidine scaffold is a common feature in many biologically active molecules, including anticancer and antimicrobial agents. The presence of the carboxylic acid group provides a handle for further chemical modification, such as the formation of amides and esters, which is a common strategy in drug discovery to modulate properties like solubility, cell permeability, and target binding.
The potential for this molecule in drug development would likely be as a building block or fragment for the synthesis of more complex molecules. Its utility would need to be determined through biological screening assays.
Figure 2: Logical workflow for the utilization of the core molecule in a drug discovery program.
Conclusion
This compound is a chemical entity with potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data is currently lacking in the public domain, its synthesis can be approached through established methods for related pyrimidine derivatives. Further research is required to fully characterize this compound and to explore its potential biological activities. The information provided in this guide serves as a foundational reference for researchers interested in this and related molecules.
References
- 1. US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R)-3-hydroxy-4-methylcyclohexylamino)-pyrimidine-5-carboxamide, compositions thereof and methods of their use - Google Patents [patents.google.com]
- 2. EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine - Google Patents [patents.google.com]
- 3. Buy 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid (EVT-15263758) [evitachem.com]
- 4. 126230-73-7|2-(tert-Butyl)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 2-Tert-butylpyrimidine-5-carboxylic acid (CAS 126230-73-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Tert-butylpyrimidine-5-carboxylic acid (CAS No. 126230-73-7), a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, spectroscopic characterization, a plausible synthesis route, and its significant application as a crucial intermediate in the development of targeted therapeutics, particularly Bruton's Tyrosine Kinase (BTK) inhibitors. Detailed experimental protocols for its synthesis and its conversion to a key pharmacophore are provided, alongside data tables for easy reference and diagrams to illustrate synthetic workflows and biological signaling pathways.
Core Compound Properties
This compound is a substituted pyrimidine derivative valued for its role as a molecular scaffold in the synthesis of complex, biologically active molecules. The presence of the sterically hindering tert-butyl group and the reactive carboxylic acid moiety makes it a versatile synthon in drug discovery programs.
| Property | Value |
| CAS Number | 126230-73-7 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Storage | Sealed in a dry environment at room temperature |
Note: Specific physical properties such as melting point and boiling point are not consistently reported in publicly available literature and may vary based on purity.
Spectroscopic and Analytical Data
| Analytical Method | Expected Characteristics |
| ¹H NMR | - A singlet for the tert-butyl protons (~1.4 ppm).- Two singlets for the pyrimidine ring protons (~9.0-9.5 ppm).- A broad singlet for the carboxylic acid proton (>12 ppm). |
| ¹³C NMR | - Resonances for the tert-butyl carbons (~28 ppm for CH₃, ~38 ppm for the quaternary C).- Resonances for the pyrimidine ring carbons (~120-170 ppm).- A resonance for the carboxylic acid carbonyl carbon (~165-175 ppm). |
| Infrared (IR) Spectroscopy | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).- C-H stretches from the tert-butyl group (~2900-3000 cm⁻¹).- C=N and C=C stretches from the pyrimidine ring (~1500-1600 cm⁻¹). |
| Mass Spectrometry (MS) | - Molecular ion peak [M+H]⁺ at m/z 181.09. |
Synthesis and Experimental Protocols
A robust and frequently utilized method for the synthesis of 2-substituted pyrimidine-5-carboxylic acids involves a two-step process: the initial synthesis of the corresponding methyl or ethyl ester, followed by hydrolysis to the carboxylic acid.
Experimental Protocol: Synthesis of Methyl 2-(tert-butyl)pyrimidine-5-carboxylate
This procedure is adapted from a general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.
Reaction Scheme:
Caption: Synthesis of the ester intermediate.
Methodology:
-
Preparation of the Amidinium Salt: Tert-butylamidinium hydrochloride can be prepared by reacting pivalonitrile with ammonium chloride in the presence of a strong base or sourced commercially.
-
Condensation Reaction:
-
To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq) in a suitable solvent such as methanol, add tert-butylamidinium hydrochloride (1.1 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield methyl 2-(tert-butyl)pyrimidine-5-carboxylate.
-
Experimental Protocol: Hydrolysis to this compound
Reaction Scheme:
Caption: Hydrolysis of the ester to the carboxylic acid.
Methodology:
-
Saponification:
-
Dissolve methyl 2-(tert-butyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
-
Work-up and Isolation:
-
After the hydrolysis is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to a pH of 3-4 with a suitable acid (e.g., 1N HCl).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.
-
Application in Drug Development: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
This compound is a pivotal intermediate in the synthesis of potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a key target for the treatment of B-cell malignancies and autoimmune diseases. The carboxylic acid moiety of the title compound is typically activated and coupled with various amines to form the corresponding amides, which are key structural motifs in many BTK inhibitors.
Experimental Workflow: Amide Bond Formation
The following workflow describes the conversion of this compound into a key amide intermediate, a common step in the synthesis of pyrimidine-based kinase inhibitors as described in patent literature (e.g., WO 2012/158843 A1).
Caption: General workflow for the synthesis of pyrimidine-5-carboxamide derivatives.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK inhibitors function by blocking the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells. The diagram below illustrates the key components of this pathway and the point of inhibition.
Caption: Simplified BTK signaling pathway and the action of a BTK inhibitor.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an ideal starting material for the construction of complex heterocyclic compounds. Its demonstrated utility in the development of potent kinase inhibitors, such as those targeting BTK, highlights its importance for researchers and professionals in the field of drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for the further exploration and application of this important chemical entity.
An In-depth Technical Guide to the Physicochemical Properties of 2-Tert-butylpyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Tert-butylpyrimidine-5-carboxylic acid. Due to the limited availability of specific experimental data in peer-reviewed literature for this particular compound, this document also furnishes detailed experimental protocols for the determination of key properties, serving as a valuable resource for researchers initiating studies on this molecule.
Chemical Identity and Core Properties
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a tert-butyl group at the 2-position and a carboxylic acid group at the 5-position. This structure imparts a combination of lipophilic (tert-butyl group) and hydrophilic/ionizable (carboxylic acid and pyrimidine nitrogens) characteristics, which are critical determinants of its behavior in chemical and biological systems.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(tert-butyl)pyrimidine-5-carboxylic acid | |
| CAS Number | 126230-73-7 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Melting Point | 170-171 °C | |
| Boiling Point | Data not available. Likely to be high with potential for decomposition before boiling under atmospheric pressure. | |
| Appearance | White to off-white powder (predicted). | |
| logP (Octanol-Water Partition Coefficient) | Data not available. A calculated logP of 1.78 has been reported for the related compound 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid. | [3] |
| pKa (Acid Dissociation Constant) | Data not available. | |
| Solubility | No quantitative data available. The related compound 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid is reported to be soluble in polar solvents like water and methanol. | [3] |
Spectroscopic and Structural Data
While specific spectra for this compound are not publicly available, its structural features suggest characteristic spectroscopic signatures.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group, typically in the 1.0-1.5 ppm range. The two pyrimidine ring protons would appear as distinct singlets or doublets at lower field (deshielded), likely in the 7.0-9.0 ppm region. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, typically between 10-12 ppm, and its signal would disappear upon D₂O exchange.[4][5]
-
¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for the quaternary and methyl carbons of the tert-butyl group, the carbons of the pyrimidine ring, and a characteristic signal for the carbonyl carbon of the carboxylic acid in the 160-180 ppm range.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form.[6][7] A strong C=O stretching absorption for the carbonyl group is expected around 1700-1725 cm⁻¹.[7] C-H stretching vibrations for the tert-butyl group will be observed just below 3000 cm⁻¹.[6]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (180.20 g/mol ).
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed methodologies for determining key physicochemical properties of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a precise and widely used method for its determination.[8][9][10]
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution, ensuring it is carbonate-free.
-
Prepare a standardized 0.1 M hydrochloric acid (HCl) solution.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[11]
-
Accurately weigh and dissolve this compound in deionized water (or a suitable co-solvent if solubility is low) to create a sample solution of approximately 1 mM.[11]
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[11]
-
Transfer a known volume (e.g., 20 mL) of the sample solution into a titration vessel.[11]
-
Add the KCl solution to maintain a constant ionic strength.
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with the standardized HCl.[11]
-
Place the calibrated pH electrode and a magnetic stirrer into the vessel.
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units/minute).[11]
-
Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).[11]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point, which is the inflection point of the sigmoid curve.[9]
-
Perform the titration in triplicate to ensure reproducibility and calculate the average pKa value and standard deviation.[11]
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold-standard technique for its experimental determination.[12][13]
Methodology:
-
Preparation of Phases:
-
Prepare a phosphate buffer solution (e.g., 0.01 M, pH 7.4) to represent the aqueous phase.[14]
-
Saturate the buffer with n-octanol by mixing them vigorously and allowing the phases to separate for 24 hours.
-
Saturate the n-octanol with the buffer in the same manner. This pre-saturation is critical for accurate results.
-
-
Partitioning Experiment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final concentration of the co-solvent in the partitioning system is low (<1%).[13]
-
In a suitable vessel, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated buffer.
-
Add a small aliquot of the stock solution to the biphasic system.
-
Seal the vessel and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
-
Quantification and Calculation:
-
Carefully withdraw a sample from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which is highly sensitive and accurate.[15]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) [13]
-
Caption: Workflow for logP determination by the shake-flask method.
Biological Context and Potential Relevance
While no specific biological activity or signaling pathway has been definitively reported for this compound, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrimidine derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anti-viral, and anti-cancer effects.[16] The carboxylic acid functional group can act as a key interaction point (e.g., hydrogen bond donor/acceptor, salt bridge formation) with biological targets such as enzymes and receptors.
The combination of the pyrimidine core and the carboxylic acid moiety in this compound makes it a molecule of interest for screening in various therapeutic areas. For instance, compounds with a similar 2-substituted pyrimidine-5-carboxylic acid structure have been explored in the context of drug discovery programs. The physicochemical properties detailed in this guide are fundamental to understanding its potential for biological activity, as they govern how the molecule will behave in physiological environments and interact with potential biological targets.
Caption: Influence of physicochemical properties on pharmacokinetics.
References
- 1. 2-(tert-Butyl)pyrimidine-5-carboxylic acid - CAS:126230-73-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. 126230-73-7|2-(tert-Butyl)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Buy 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid (EVT-15263758) [evitachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Potential Mechanism of Action of 2-Tert-butylpyrimidine-5-carboxylic Acid: A Technical Guide for Researchers
Disclaimer: To date, there is a notable absence of specific studies detailing the mechanism of action for 2-Tert-butylpyrimidine-5-carboxylic acid in publicly available scientific literature. This guide, therefore, extrapolates potential mechanisms based on the well-documented biological activities of structurally related pyrimidine-5-carboxylic acid derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, guiding future investigation into this specific molecule.
Introduction to Pyrimidine-5-Carboxylic Acids
The pyrimidine scaffold is a fundamental heterocyclic structure found in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The addition of a carboxylic acid group at the 5-position creates a class of molecules, pyrimidine-5-carboxylic acids, that have demonstrated a broad spectrum of pharmacological activities. These activities are largely influenced by the nature of the substituent at the 2-position of the pyrimidine ring. The presence of a bulky, lipophilic tert-butyl group in this compound suggests unique steric and electronic properties that could dictate its interaction with biological targets.
Postulated Mechanisms of Action Based on Structural Analogs
Research on various 2-substituted pyrimidine-5-carboxylic acids has revealed several potential mechanisms of action, primarily centered around enzyme inhibition and receptor modulation.
Enzyme Inhibition
A prominent mechanism for pyrimidine-based compounds is the inhibition of enzymes involved in critical cellular processes.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: Pyrimidine analogs are known to target DHODH, a key enzyme in the de novo pyrimidine biosynthetic pathway. Inhibition of this enzyme disrupts the synthesis of pyrimidines, which are essential for DNA and RNA replication, and is a validated strategy in cancer and autoimmune disease therapy. The carboxylic acid moiety is often crucial for binding to the enzyme's active site.
-
Kinase Inhibition: Various pyrimidine derivatives have been developed as inhibitors of protein kinases, which play a central role in cellular signaling pathways. The pyrimidine core can act as a scaffold to present substituents that interact with the ATP-binding pocket of kinases.
-
Other Enzymatic Targets: Depending on the overall structure, pyrimidine-5-carboxylic acids could potentially inhibit other enzymes such as cyclooxygenases (COX-1/COX-2), lipoxygenases (LOX), or histone deacetylases (HDACs), which are implicated in inflammation and cancer.
Receptor Modulation
While less common than enzyme inhibition for this class, interaction with cellular receptors cannot be ruled out. The specific nature of the substituents would govern any potential receptor affinity and activity (agonist or antagonist).
Potential Signaling Pathways
Based on the potential targets, this compound could modulate several key signaling pathways.
Biological Activity of 2-Tert-butylpyrimidine-5-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 2-tert-butylpyrimidine-5-carboxylic acid derivatives and related pyrimidine-5-carboxylic acid analogs. While specific data on the 2-tert-butyl subclass is limited in publicly available literature, this document extrapolates from research on structurally similar pyrimidine derivatives to provide insights into their potential therapeutic applications, mechanisms of action, and relevant experimental protocols.
Introduction to Pyrimidine-5-Carboxylic Acid Derivatives in Drug Discovery
Pyrimidine-5-carboxylic acid derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The pyrimidine core is a key structural motif in numerous endogenous molecules, including nucleic acids, and this inherent biocompatibility makes its derivatives attractive candidates for drug development. Modifications at the 2, 4, and 5-positions of the pyrimidine ring have led to the discovery of compounds with potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The 2-tert-butyl substitution is of particular interest due to its potential to enhance metabolic stability and modulate binding affinity to biological targets through steric and hydrophobic interactions.
Quantitative Biological Activity Data
While specific quantitative data for a series of this compound derivatives is not extensively available, the following table summarizes the biological activities of representative pyrimidine-5-carboxylate and pyrimidine-5-carbonitrile derivatives to illustrate the potential of this chemical class.
Table 1: Biological Activity of Representative Pyrimidine Derivatives
| Compound ID | Structure | Biological Target/Assay | Activity (IC50/GI50) | Reference |
| 11e | Pyrimidine-5-carbonitrile derivative | Cytotoxicity vs. normal human lung cells (WI-38) | 63.41 µM | [1] |
| 9d | Pyrimidine-5-carbonitrile derivative | Cytotoxicity vs. colon cancer (HCT-116) | 1.14 - 10.33 µM | [1][2] |
| 12b | Pyrimidine-5-carbonitrile derivative | Cytotoxicity vs. breast cancer (MCF-7) | 1.14 - 10.33 µM | [1][2] |
| 1c | 6-amino-5-cyano-2-thiopyrimidine | PI3Kδ | 0.0034 µM | [3] |
| Compound 7c | Substituted Pyrimidine | Cytotoxicity vs. human prostate adenocarcinoma (PC-3) | High Activity | [4] |
| Compound 8a | Substituted Pyrimidine | Cytotoxicity vs. human prostate adenocarcinoma (PC-3) | High Activity | [4] |
| Compound 12a | Thiazolopyrimidine derivative | Cytotoxicity vs. human prostate adenocarcinoma (PC-3) | High Activity | [4] |
| Compound 11b | Thiazolopyrimidine derivative | Cytotoxicity vs. human colorectal carcinoma (HCT-116) | Higher Activity | [4] |
Key Biological Activities and Mechanisms of Action
Research on pyrimidine derivatives has highlighted their potential in several therapeutic areas, primarily in oncology.
Anticancer Activity
Numerous pyrimidine derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2).
Signaling Pathway: VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, leading to their regression. Several pyrimidine-5-carbonitrile derivatives have been designed as potent VEGFR-2 inhibitors.
Caption: VEGFR-2 signaling pathway and its inhibition by pyrimidine derivatives.
Enzyme Inhibition
Beyond cancer, pyrimidine derivatives have been investigated as inhibitors of other enzymes, such as Bruton's tyrosine kinase (BTK), which is involved in B-cell development and activation and is a target for autoimmune diseases and certain B-cell malignancies. The general mechanism involves the binding of the pyrimidine derivative to the active site of the enzyme, preventing the binding of the natural substrate and thereby inhibiting the enzyme's activity.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrimidine derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5][6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[6]
Caption: Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based method).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
- 6. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 2-Tert-butylpyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-tert-butylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain raw experimental data, this guide presents a combination of predicted spectroscopic values based on established principles and a detailed, generalized experimental protocol for its synthesis and characterization.
Molecular Structure
The foundational step in understanding the spectroscopic properties of a molecule is to visualize its structure.
Caption: Molecular Structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of similar structures and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.3 | s | 1H | H-4 (pyrimidine ring) |
| ~9.1 | s | 1H | H-6 (pyrimidine ring) |
| ~1.4 | s | 9H | -C(CH₃)₃ |
| >12 | br s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | -C OOH |
| ~165 | C-2 (pyrimidine ring) |
| ~160 | C-4 (pyrimidine ring) |
| ~158 | C-6 (pyrimidine ring) |
| ~125 | C-5 (pyrimidine ring) |
| ~38 | -C (CH₃)₃ |
| ~28 | -C(C H₃)₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~2970 | Medium | C-H stretch (tert-butyl) |
| ~1720 | Strong | C=O stretch (carboxylic acid) |
| ~1580, ~1550 | Medium-Strong | C=N and C=C stretches (pyrimidine ring) |
| ~1300 | Medium | C-O stretch (carboxylic acid) |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 180 | [M]⁺ (Molecular Ion) |
| 165 | [M - CH₃]⁺ |
| 135 | [M - COOH]⁺ |
| 123 | [M - C(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation, likely base peak) |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis Workflow
The synthesis of this compound can be approached through the condensation of an amidine with a dicarbonyl compound, followed by hydrolysis.
Caption: General workflow for the synthesis and analysis of this compound.
Synthesis Procedure (Adapted from General Methods)
A plausible route for the synthesis of the target compound involves the reaction of pivalamidine (or its hydrochloride salt) with diethyl ethoxymethylenemalonate, followed by hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 2-tert-butylpyrimidine-5-carboxylate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add pivalamidine hydrochloride.
-
Stir the mixture at room temperature for 30 minutes.
-
Add diethyl ethoxymethylenemalonate dropwise to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-tert-butylpyrimidine-5-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of 0-15 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Use a spectral width of 0-200 ppm. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition: Obtain the mass spectrum in positive or negative ion mode. For fragmentation analysis, perform MS/MS experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
This guide provides a foundational understanding of the spectroscopic and synthetic characteristics of this compound for researchers in the field. The provided data and protocols are based on established chemical principles and should serve as a valuable starting point for further investigation.
The Enigmatic Core: A Technical Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics, including antiviral agents and anticancer drugs. Within this broad and vital class of heterocycles, 2-Tert-butylpyrimidine-5-carboxylic acid presents a unique and intriguing substitution pattern. The presence of a bulky tert-butyl group at the 2-position and a carboxylic acid moiety at the 5-position suggests a molecule designed with specific physicochemical and pharmacological properties in mind. The tert-butyl group can enhance metabolic stability and lipophilicity, while the carboxylic acid provides a key interaction point for biological targets. This technical guide aims to provide a comprehensive overview of the available scientific information on this compound, focusing on its synthesis, potential therapeutic applications, and the methodologies employed in its evaluation.
Physicochemical Properties
A foundational understanding of a molecule's properties is critical for any drug discovery program. Key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 126230-73-7 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
Synthesis of the Pyrimidine Core
A plausible synthetic workflow is outlined below. This diagram represents a generalized approach and would require optimization for the specific synthesis of this compound.
Figure 1. A generalized synthetic workflow for this compound.
Experimental Protocol: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
The following is a generalized protocol based on known syntheses of similar compounds. This should be considered a template for the development of a specific protocol for this compound.
Materials:
-
Pivalamidine hydrochloride
-
Sodium salt of 3,3-dimethoxy-2-(methoxycarbonyl)propen-1-ol
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the sodium salt of 3,3-dimethoxy-2-(methoxycarbonyl)propen-1-ol in an anhydrous solvent under an inert atmosphere, add pivalamidine hydrochloride.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
Hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).
-
Acidify the reaction mixture to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.
Role in Medicinal Chemistry
The pyrimidine core is a privileged scaffold in drug discovery, known to interact with a wide range of biological targets, particularly protein kinases. The substitution pattern of this compound suggests its potential as a modulator of kinase activity.
Kinase Inhibition
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of a kinase inhibitor often involves a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase ATP-binding site. The substituents on this core are crucial for achieving potency and selectivity.
Figure 2. Proposed mechanism of action as a kinase inhibitor.
While no specific kinase inhibition data for this compound has been publicly reported, derivatives of 2-thiopyrimidines have shown moderate activity against Cyclin-Dependent Kinase 1 (CDK-1) with an IC₅₀ value of 5 µM. This suggests that the pyrimidine scaffold can indeed be targeted for kinase inhibition. The tert-butyl group at the 2-position of the core molecule could potentially occupy a hydrophobic pocket within the kinase active site, thereby enhancing binding affinity and selectivity. The carboxylic acid at the 5-position could form crucial hydrogen bonds or salt bridges with charged residues in the binding pocket.
Potential as an Anticancer Agent
Given the importance of kinases in cancer progression, compounds that inhibit their activity are valuable as potential anticancer therapeutics. The general antiproliferative activity of pyrimidine derivatives has been documented against various cancer cell lines.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
To evaluate the potential of this compound as a kinase inhibitor, a generic in vitro kinase assay can be employed.
Materials:
-
Recombinant kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (radiolabeled or for use with a detection antibody)
-
This compound (dissolved in DMSO)
-
Assay buffer
-
Detection reagents (e.g., phosphospecific antibody, scintillation fluid)
Procedure:
-
In a microplate, add the assay buffer, the kinase, and the substrate.
-
Add varying concentrations of this compound (typically in a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA with a phosphospecific antibody, or scintillation counting for radiolabeled ATP).
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound represents a chemical scaffold with significant potential in medicinal chemistry. Its structure suggests a role as a kinase inhibitor, with possible applications in oncology and other diseases driven by aberrant kinase signaling. However, the publicly available data on this specific compound is currently limited.
To fully elucidate the therapeutic potential of this compound, further research is imperative. This should include:
-
Development and publication of a robust and scalable synthetic route.
-
Screening against a broad panel of kinases to identify specific molecular targets.
-
Structure-activity relationship (SAR) studies to optimize potency and selectivity through derivatization.
-
Evaluation in cellular and in vivo models of disease to assess efficacy and pharmacokinetic properties.
The exploration of this and similar focused chemical matter is essential for the continued discovery and development of novel and effective therapeutics.
References
Stability and storage conditions for 2-Tert-butylpyrimidine-5-carboxylic acid
An In-depth Technical Guide to the Stability and Storage of 2-Tert-butylpyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No: 126230-73-7). Due to the limited availability of specific public stability data for this compound, this document combines information from suppliers, safety data sheets of related compounds, and general chemical principles to offer the best practice recommendations for its handling and storage.
Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 126230-73-7 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 170-171 °C[1] |
| Purity | Typically ≥95% - ≥97% (NMR) |
| IUPAC Name | 2-(tert-butyl)pyrimidine-5-carboxylic acid |
Stability Profile
Detailed quantitative stability studies for this compound are not extensively available in the public domain. However, based on the information for structurally related pyrimidine carboxylic acids and supplier recommendations, a general stability profile can be inferred.
Pyrimidine-2-carboxylic acid is reported to be chemically stable under standard ambient conditions (room temperature) and is sensitive to moisture. Pyrimidine-4-carboxylic acid is also noted for its stability under a range of conditions, which allows for straightforward handling.
Key factors that may influence the stability of this compound include:
-
Moisture: Like many carboxylic acids and heterocyclic compounds, it is likely susceptible to degradation in the presence of moisture.
-
Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided.
-
Light: While no specific data is available, prolonged exposure to light should be minimized as a general precaution for organic compounds.
Recommended Storage and Handling
Based on supplier data and safety information for related compounds, the following storage and handling conditions are recommended to ensure the long-term stability and integrity of this compound.
| Condition | Recommendation |
| Temperature | Store at room temperature.[1] For long-term storage, consider refrigeration at 0-8°C, as recommended for some similar pyrimidine derivatives. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air. |
| Container | Keep in a tightly sealed, opaque container to protect from moisture and light. |
| Handling | Handle in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Wash hands thoroughly after handling. |
Experimental Protocols
While specific experimental protocols for the stability testing of this compound are not available, a general workflow for assessing the stability of a chemical compound is outlined below. This can be adapted for specific research needs.
Caption: General Workflow for Chemical Stability Assessment.
Logical Relationship of Storage and Handling
The following diagram illustrates the logical flow for ensuring the stability of this compound from receipt to use.
Caption: Recommended Storage and Handling Logic.
Safety Information
According to the Safety Data Sheet (SDS) for this compound, the following hazard and precautionary statements should be noted:
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the most current SDS from your supplier for complete safety information.
Conclusion
While specific, in-depth stability data for this compound is limited, by following the storage and handling guidelines outlined in this document, researchers, scientists, and drug development professionals can minimize the risk of degradation and ensure the compound's integrity for their work. Adherence to recommended temperature, moisture, and atmospheric conditions is paramount for the long-term stability of this chemical. It is strongly advised to perform in-house stability assessments for long-term research projects or when the compound is a critical component of a formulation.
References
Commercial availability and purity of 2-Tert-butylpyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of 2-Tert-butylpyrimidine-5-carboxylic acid (CAS No. 126230-73-7), a heterocyclic building block with applications in medicinal chemistry and drug discovery. This document outlines its commercial landscape, typical purity specifications, potential impurities based on synthetic routes, and recommended analytical methodologies for quality control.
Commercial Availability
This compound is readily available from a variety of chemical suppliers catering to the research and development sector. These suppliers offer the compound in quantities ranging from milligrams to grams, suitable for laboratory-scale synthesis and screening. While pricing can vary between suppliers and is subject to change, the compound is generally accessible for research purposes.
Below is a summary of some of the commercial suppliers and the typical quantities offered.
| Supplier | CAS Number | Available Quantities | Purity |
| Sunway Pharm Ltd | 126230-73-7 | 250mg, 1g | 97%[1] |
| BLDpharm | 126230-73-7 | Inquire for details | Inquire for details[2] |
| Enamine | 126230-73-7 | Inquire for details | Inquire for details |
Purity and Analytical Specifications
The typical purity of commercially available this compound is around 97%.[1] Suppliers often provide a Certificate of Analysis (COA) upon request, which details the specific purity of a given batch and the analytical methods used for its determination. The most common analytical techniques for purity assessment of this compound include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
While a publicly available, detailed COA with specific parameters is not readily found, the following table outlines the expected analytical specifications based on common practices for similar chemical entities.
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity | ≥ 97.0% | HPLC (UV detection) |
| Residual Solvents | To be reported | GC-HS or ¹H NMR |
| Water Content | To be reported | Karl Fischer Titration |
Potential Impurities and Synthesis-Related Byproducts
A common method for the synthesis of such compounds involves the condensation of an amidine with a three-carbon building block already containing the carboxylic acid or a precursor group like an ester.[3][4] For this compound, a plausible route would be the reaction of pivalamidine (2,2-dimethylpropanimidamide) with a suitable derivative of mucobromic or mucochloric acid, followed by further transformations.
Based on this likely synthetic pathway, potential impurities could include:
-
Starting Materials: Unreacted pivalamidine or the three-carbon electrophile.
-
Reaction Byproducts: Products of side reactions, such as N-acylated pivalamidine or self-condensation products of the starting materials.
-
Isomers: Positional isomers formed during the cyclization step, if the three-carbon unit is not symmetric.
-
Related Pyrimidines: For instance, hydrolysis of a related 2-t-butyl-5-halopyrimidine could be another synthetic route, potentially leaving residual halo-pyrimidine.[5]
-
Solvents and Reagents: Residual solvents from the reaction and purification steps, as well as leftover reagents or catalysts.
Recommended Quality Control Workflow
To ensure the quality and consistency of this compound for research and development purposes, a robust quality control workflow is essential. The following diagram outlines a recommended workflow for the analysis of this compound upon receipt from a commercial supplier.
Figure 1. Quality Control Workflow
Experimental Protocols for Key Analytical Methods
4.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 15-20 minutes to elute the compound and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
4.1.2. ¹H NMR for Identity Confirmation
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire the proton NMR spectrum. The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the pyrimidine ring protons and the tert-butyl group protons.
Conclusion
This compound is a commercially accessible building block crucial for various research and development activities. While suppliers generally provide a purity of around 97%, it is imperative for researchers to perform their own quality control to ensure the material's suitability for their specific application. Understanding the potential impurities arising from the synthetic process is key to developing appropriate analytical methods for their detection. The recommended quality control workflow and analytical protocols provided in this guide offer a robust framework for the assessment of the purity and identity of this important chemical compound.
References
- 1. 2-(tert-Butyl)pyrimidine-5-carboxylic acid - CAS:126230-73-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. 126230-73-7|2-(tert-Butyl)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 2-Tert-butylpyrimidine-5-carboxylic Acid: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, this document provides detailed application notes and protocols for the synthesis of 2-tert-butylpyrimidine-5-carboxylic acid, a key building block in the development of novel therapeutics. This pyrimidine derivative serves as a crucial intermediate for creating a diverse range of molecular structures for screening and optimization in drug discovery programs.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine core is a common motif in a variety of biologically active molecules, and the presence of the tert-butyl group at the 2-position and a carboxylic acid at the 5-position offers specific steric and electronic properties that can be exploited for targeted drug design. This document outlines a reliable two-step synthetic route, commencing with the preparation of an ester intermediate, followed by its hydrolysis to yield the final carboxylic acid.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The initial step involves the construction of the pyrimidine ring to form ethyl 2-tert-butylpyrimidine-5-carboxylate. This is followed by the saponification of the ester to the desired carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-tert-butylpyrimidine-5-carboxylate
This procedure is adapted from the general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1][2] This reaction involves the condensation of pivalamidinium hydrochloride with the sodium salt of ethyl 2-(ethoxymethylene)-3-oxopropanoate.
Materials:
-
Pivalamidinium hydrochloride
-
Sodium ethoxide
-
Ethyl 2-(ethoxymethylene)-3-oxopropanoate
-
Ethanol, absolute
-
Diethyl ether
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
To this solution, add pivalamidinium hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-(ethoxymethylene)-3-oxopropanoate (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 2-tert-butylpyrimidine-5-carboxylate as a solid.
Step 2: Synthesis of this compound
The hydrolysis of the ethyl ester intermediate is achieved through saponification using a strong base, followed by acidification to precipitate the carboxylic acid.[3][4]
Materials:
-
Ethyl 2-tert-butylpyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-tert-butylpyrimidine-5-carboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide or potassium hydroxide (2-3 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are based on reported values for similar 2-substituted pyrimidine-5-carboxylic esters and their subsequent hydrolysis.[1][3]
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Physical State | Melting Point (°C) |
| 1 | Ethyl 2-tert-butylpyrimidine-5-carboxylate | C₁₁H₁₆N₂O₂ | 208.26 | 70-85 | >95 | Solid | N/A |
| 2 | This compound | C₉H₁₂N₂O₂ | 180.20 | 85-95 | >98 | Solid | 170-171 |
Logical Relationship of the Synthesis
The synthesis follows a logical progression from commercially available starting materials to the final desired product. The key transformation is the construction of the pyrimidine ring, a fundamental step in many heterocyclic syntheses. The subsequent hydrolysis is a standard and high-yielding deprotection step.
Conclusion
The provided protocols offer a robust and reproducible method for the synthesis of this compound. These detailed application notes are intended to facilitate the work of researchers in medicinal chemistry and drug development by providing a clear and concise guide for the preparation of this valuable synthetic intermediate. The high-yielding nature of both the ring formation and hydrolysis steps makes this an efficient route for obtaining the target compound in sufficient quantities for further research and development activities.
References
Application Notes: 2-Tert-butylpyrimidine-5-carboxylic Acid in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tert-butylpyrimidine-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its rigid pyrimidine core, substituted with a lipophilic tert-butyl group, serves as a key scaffold for molecules targeting the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective inhibitors of Spleen Tyrosine Kinase (Syk), a critical mediator in allergic and autoimmune disorders.
Application: Synthesis of Syk Inhibitors
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells, including B cells, mast cells, macrophages, and neutrophils.[1] Dysregulation of Syk activity is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making it an attractive therapeutic target.[1][2] A prominent class of Syk inhibitors is based on the 4-anilinopyrimidine-5-carboxamide scaffold, where this compound serves as a crucial precursor for the pyrimidine-5-carboxamide core.[1] The synthesis of these inhibitors typically involves a key amide bond formation step.
Key Synthetic Transformation: Amide Coupling
The primary application of this compound in this context is its conversion to a diverse range of amides through coupling with various primary and secondary amines. Standard peptide coupling reagents are effectively employed for this transformation.
General Reaction Scheme:
Caption: Amide coupling of this compound.
Experimental Protocols
The following protocols are representative examples of the amide coupling reaction to synthesize pyrimidine-5-carboxamides, which are key intermediates for Syk inhibitors.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a common and efficient method for the formation of an amide bond between this compound and an aniline derivative.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-tert-butyl-N-(substituted-phenyl)pyrimidine-5-carboxamide.
Quantitative Data (Representative)
| Starting Material (Amine) | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 4-Methoxyaniline | HATU/DIPEA | DMF | 6 | 85 |
| 3-Chloroaniline | EDC/HOBt/DIPEA | DCM | 12 | 78 |
| 4-(Trifluoromethyl)aniline | TBTU/DIEA | DMF | 8 | 81 |
Biological Context: Syk Signaling Pathway in Allergic Response
Syk kinase is a key component of the signaling cascade initiated by the cross-linking of the high-affinity IgE receptor (FcεRI) on mast cells.[2] Inhibition of Syk blocks the downstream signaling events that lead to the release of inflammatory mediators, such as histamine, leukotrienes, and prostaglandins, which are responsible for the symptoms of allergic reactions.[1][3]
Caption: Simplified Syk signaling pathway in mast cells.
Workflow for Syk Inhibitor Synthesis and Evaluation
The development of novel Syk inhibitors using this compound as a starting material follows a structured workflow from chemical synthesis to biological evaluation.
Caption: Workflow for Syk inhibitor development.
Conclusion
This compound is a versatile and valuable building block for the synthesis of potent Syk kinase inhibitors. The straightforward amide coupling chemistry allows for the generation of diverse libraries of pyrimidine-5-carboxamides, facilitating the exploration of structure-activity relationships and the development of novel therapeutics for the treatment of allergic and autoimmune diseases. The provided protocols and workflow offer a solid foundation for researchers in this field.
References
- 1. Targeting Syk as a treatment for allergic and autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syk kinase as a treatment target for therapy in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation Using 2-Tert-butylpyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides using 2-tert-butylpyrimidine-5-carboxylic acid, a sterically hindered building block of interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established methods for the coupling of sterically hindered carboxylic acids and are intended to serve as a starting point for optimization in specific research contexts.
Introduction
This compound is a valuable synthon in the development of novel therapeutic agents. The pyrimidine core is a common motif in a wide range of biologically active compounds, and the tert-butyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability. However, the steric hindrance presented by the tert-butyl group adjacent to the carboxylic acid moiety can render amide bond formation challenging. Standard coupling conditions may result in low yields or fail altogether.
This document provides two robust protocols for the efficient coupling of this compound with a variety of amines, employing common and effective coupling reagents suitable for sterically demanding substrates.
General Considerations
-
Reagents and Solvents: All reagents and solvents should be of high purity and anhydrous where specified.
-
Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Reaction Monitoring: Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Purification of the final amide products is typically achieved by column chromatography on silica gel.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its ability to facilitate amide bond formation even with sterically hindered substrates and poorly nucleophilic amines.[1][2][3]
Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add the amine (1.1 - 1.5 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).
-
Activation and Coupling: Add HATU (1.1 - 1.5 eq) portion-wise to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS. If the reaction is sluggish, the temperature can be elevated to 40-50 °C.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Entry | Amine | Base (eq) | HATU (eq) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aniline | DIPEA (2.0) | 1.2 | DMF | 18 | 25 | Expected >80% |
| 2 | Benzylamine | DIPEA (2.0) | 1.2 | DCM | 16 | 25 | Expected >85% |
| 3 | Morpholine | DIPEA (2.5) | 1.5 | DMF | 24 | 40 | Expected >75% |
Note: The yields presented are hypothetical and based on typical outcomes for HATU-mediated couplings of sterically hindered acids. Actual yields may vary depending on the specific amine and reaction conditions.
Protocol 2: EDC/HOBt-Mediated Amide Coupling with DMAP
This protocol employs the widely used carbodiimide coupling agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) as an additive to suppress side reactions and minimize racemization. The addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can be crucial for activating the sterically hindered carboxylic acid.[4][5][6]
Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.1 eq).
-
Dissolution: Dissolve the solids in an anhydrous aprotic solvent such as DMF or DCM.
-
Addition of Amine and Base: Add the amine (1.2 eq) and a suitable base like DIPEA or triethylamine (TEA) (2.0 eq) to the reaction mixture.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Data Presentation
| Entry | Amine | Coupling Reagents (eq) | Base (eq) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 4-Fluoroaniline | EDC (1.2), HOBt (1.1), DMAP (0.1) | DIPEA (2.0) | DMF | 24 | 25 | Expected >70% |
| 2 | Piperidine | EDC (1.2), HOBt (1.1), DMAP (0.1) | TEA (2.0) | DCM | 18 | 25 | Expected >75% |
| 3 | (S)-Methyl prolinate | EDC (1.5), HOBt (1.5), DMAP (0.1) | DIPEA (2.5) | DMF | 36 | 25 | Expected >65% |
Note: The yields presented are hypothetical and based on typical outcomes for similar EDC/HOBt couplings. Actual yields may vary.
Visualizations
Experimental Workflow for Amide Coupling
Caption: General experimental workflow for the synthesis of amides from this compound.
Logical Relationship of Coupling Reagents
Caption: Logical relationship of key components in the amide coupling protocols.
References
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 2-Tert-butylpyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the esterification of 2-tert-butylpyrimidine-5-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The following sections outline several common and effective methods for this transformation, complete with experimental procedures, quantitative data summaries, and workflow visualizations.
Introduction
This compound is a heterocyclic building block of interest in medicinal chemistry and materials science. Its ester derivatives are often crucial intermediates for further functionalization, for instance, in the formation of amides or in cross-coupling reactions. The selection of an appropriate esterification method is critical and depends on factors such as the desired ester, the scale of the reaction, and the presence of other functional groups. This guide presents a range of reliable protocols, from classic acid-catalyzed methods to milder coupling agent-mediated reactions.
Data Presentation: Summary of Esterification Methods
The following table summarizes the key quantitative data for the described esterification protocols, allowing for easy comparison of their typical yields and reagent stoichiometry.
| Method | Alcohol | Coupling/Activating Agent | Catalyst | Typical Yield (%) | Molar Equivalents (Acid:Alcohol:Agent:Catalyst) |
| Fischer-Speier Esterification | Methanol or Ethanol | None | H₂SO₄ or HCl | 60-80 | 1 : (excess as solvent) : 0 : 0.1-0.2 |
| Steglich Esterification | Various primary or secondary alcohols | Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | 80-95 | 1 : 1.2 : 1.1 : 0.1 |
| Acid Chloride Formation | Various primary or secondary alcohols | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | None (or catalytic DMF for oxalyl chloride) | 85-95 (two steps) | 1 : 1.2 : 1.2 : (catalytic) |
| Mitsunobu Reaction | Primary or secondary alcohols | Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃) | None | 70-90 | 1 : 1.2 : 1.5 (DEAD/DIAD) : 1.5 (PPh₃) |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This method is a classic, acid-catalyzed esterification suitable for simple, unhindered alcohols.[1][2][3][4][5]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) in the respective alcohol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of the anhydrous alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Diagram of Fischer-Speier Esterification Workflow:
Caption: Workflow for Fischer-Speier Esterification.
Protocol 2: Steglich Esterification
This method employs a coupling agent and is performed under mild, neutral conditions, making it suitable for a wider range of alcohols, including some secondary alcohols.[6][7][8][9]
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrate and washings and wash sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude ester by column chromatography.
Diagram of Steglich Esterification Workflow:
Caption: Workflow for Steglich Esterification.
Protocol 3: Esterification via Acid Chloride Formation
This two-step protocol involves the activation of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an alcohol. This method is highly effective but requires handling of moisture-sensitive reagents.[10]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or toluene
-
Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Alcohol (primary or secondary)
-
Anhydrous triethylamine (TEA) or pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure: Step 1: Formation of the Acid Chloride
-
To a round-bottom flask containing this compound (1.0 eq) in anhydrous DCM or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic drop of DMF.
-
Stir the mixture at room temperature or gentle reflux for 1-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step.
Step 2: Esterification
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add the alcohol (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq) or pyridine.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Diagram of Acid Chloride Formation and Esterification Workflow:
Caption: Workflow for Esterification via Acid Chloride.
Protocol 4: Mitsunobu Reaction
The Mitsunobu reaction is a mild and versatile method for esterification, particularly useful for sensitive substrates and for achieving inversion of stereochemistry at a chiral alcohol center.[11][12][13][14][15]
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. A color change and/or formation of a precipitate may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Diagram of Mitsunobu Reaction Workflow:
Caption: Workflow for Mitsunobu Reaction.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. synarchive.com [synarchive.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitsunobu Reaction [organic-chemistry.org]
Application Notes and Protocols: Suzuki-Miyaura Coupling with 2-Tert-butylpyrimidine-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction involving 2-tert-butylpyrimidine-5-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in biologically active molecules, including kinase inhibitors.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is particularly valuable in pharmaceutical research for the construction of complex molecular architectures from readily available building blocks.
This document outlines two effective approaches for the synthesis of 2-tert-butyl-5-arylpyrimidine derivatives: a direct decarbonylative coupling of this compound and a traditional Suzuki-Miyaura coupling of a corresponding halo-pyrimidine derivative. Additionally, a general workflow for the subsequent screening of these compounds as potential kinase inhibitors is presented.
Decarbonylative Suzuki-Miyaura Cross-Coupling
A modern and efficient approach to biaryl synthesis involves the direct use of carboxylic acids, bypassing the need for pre-functionalization to halides. The following protocol is adapted from a general method for the decarbonylative Suzuki cross-coupling of heteroaromatic carboxylic acids.[1][2][3]
General Reaction Scheme
Caption: Decarbonylative Suzuki-Miyaura Coupling Reaction.
Experimental Protocol
The following is a general procedure for the decarbonylative Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv), the corresponding arylboronic acid (2.0 equiv), pivalic anhydride (Piv₂O, 2.0 equiv), boric acid (H₃BO₃, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol%), and a suitable phosphine ligand (e.g., L6, 5 mol%).
-
Solvent and Base Addition: Add anhydrous dioxane (to achieve a 0.20 M concentration of the carboxylic acid) and triethylamine (Et₃N, 1.75 equiv).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 160 °C for 15 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-tert-butyl-5-arylpyrimidine.
Representative Data
The following table summarizes typical yields obtained for the decarbonylative Suzuki cross-coupling of pyridine-3-carboxylic acid with a variety of arylboronic acids, which can be considered indicative for the coupling of this compound under similar conditions.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylpyridine | 80 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)pyridine | 88 |
| 3 | 4-(tert-Butyl)phenylboronic acid | 3-(4-(tert-Butyl)phenyl)pyridine | 85 |
| 4 | [1,1'-Biphenyl]-4-ylboronic acid | 3-([1,1'-Biphenyl]-4-yl)pyridine | 82 |
| 5 | 4-(Methylthio)phenylboronic acid | 3-(4-(Methylthio)phenyl)pyridine | 86 |
Traditional Suzuki-Miyaura Cross-Coupling (Microwave-Assisted)
For cases where the corresponding halo-pyrimidine is available, a traditional Suzuki-Miyaura coupling is a robust and widely used method. Microwave-assisted synthesis can significantly reduce reaction times. The following protocol is based on a general method for the regioselective Suzuki coupling of dichloropyrimidines.[4][5]
General Reaction Scheme
References
- 1. mdpi.com [mdpi.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 2-Tert-butylpyrimidine-5-carboxylic acid in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-tert-butylpyrimidine-5-carboxylic acid as a versatile building block in the synthesis of diverse heterocyclic compounds. The protocols outlined below are intended to serve as a guide for the synthesis of amides and esters, which are key intermediates in the development of novel therapeutic agents and other biologically active molecules.
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science. The pyrimidine core is a common feature in a wide array of biologically active compounds, and the sterically hindering tert-butyl group can enhance metabolic stability and modulate target binding. The carboxylic acid functionality at the 5-position serves as a convenient handle for further chemical modifications, allowing for the construction of more complex molecular architectures. This document details the application of this reagent in the synthesis of amide and ester derivatives, which are crucial steps in the elaboration of this privileged scaffold.
Key Applications
The primary application of this compound in heterocyclic synthesis lies in its ability to be readily converted into a variety of derivatives through reactions involving the carboxylic acid group. These reactions are fundamental for creating libraries of compounds for drug discovery and other research purposes.
-
Amide Bond Formation: The carboxylic acid can be activated and coupled with a wide range of primary and secondary amines to form the corresponding amides. These amide derivatives are prevalent in many classes of therapeutic agents.
-
Esterification: Reaction with various alcohols under acidic conditions or via an activated intermediate yields the corresponding esters. Esters can act as prodrugs or be key intermediates in further synthetic transformations.
-
Synthesis of Fused Heterocycles: While direct cyclocondensation reactions are less common, the carboxylic acid can be transformed into other functional groups that can participate in intramolecular cyclizations to form fused pyrimidine systems.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of amides and esters starting from this compound.
Protocol 1: Synthesis of 2-tert-butylpyrimidine-5-carboxamides via Acyl Chloride Intermediate
This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with an amine.
Step 1: Synthesis of 2-tert-butylpyrimidine-5-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Suspend the carboxylic acid in anhydrous DCM or toluene.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C. Alternatively, add oxalyl chloride (1.5-2.0 eq) followed by a catalytic amount of DMF.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
The resulting crude 2-tert-butylpyrimidine-5-carbonyl chloride can be used in the next step without further purification.
Step 2: Amide Coupling
Materials:
-
Crude 2-tert-butylpyrimidine-5-carbonyl chloride
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 2-tert-butylpyrimidine-5-carbonyl chloride in anhydrous DCM or THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and TEA or DIPEA (2.0 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-tert-butylpyrimidine-5-carboxamide.
Protocol 2: Direct Amide Coupling using Carbodiimide Reagents
This one-pot protocol avoids the isolation of the acyl chloride intermediate.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) (1.2-1.5 eq)
-
Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (catalytic to 1.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if the amine is used as a salt)
-
Standard aqueous work-up and purification reagents as in Protocol 1.
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt or DMAP in anhydrous DCM or DMF.
-
If the amine is in the form of a salt (e.g., hydrochloride), add TEA or DIPEA (1.0-2.0 eq) to liberate the free amine.
-
Cool the mixture to 0 °C and add EDC or DCC portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
For both EDC and DCC reactions, proceed with a standard aqueous work-up as described in Protocol 1.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of amide and ester derivatives of this compound based on general laboratory practices.
Table 1: Amide Synthesis via Acyl Chloride
| Amine | Solvent | Base | Time (h) | Typical Yield (%) |
| Aniline | DCM | TEA | 4 | 85-95 |
| Benzylamine | THF | DIPEA | 6 | 80-90 |
| Morpholine | DCM | TEA | 3 | 90-98 |
| Piperidine | THF | DIPEA | 3 | 90-98 |
Table 2: Amide Synthesis using EDC/HOBt
| Amine | Solvent | Time (h) | Typical Yield (%) |
| Aniline | DMF | 18 | 70-85 |
| Benzylamine | DCM | 24 | 75-90 |
| Morpholine | DMF | 16 | 80-95 |
| Piperidine | DCM | 20 | 80-95 |
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of amides and esters from this compound.
Caption: Workflow for two-step amide synthesis.
Caption: Workflow for one-pot direct amide coupling.
Potential Biological Relevance and Signaling Pathways
Derivatives of pyrimidine-5-carboxamide have been investigated for a range of biological activities. For instance, certain substituted pyrimidine carboxamides have been explored as inhibitors of various kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
The hypothetical signaling pathway below illustrates how a synthesized 2-tert-butylpyrimidine-5-carboxamide derivative could potentially act as a kinase inhibitor, leading to the inhibition of cell proliferation.
Caption: Hypothetical kinase inhibition pathway.
Disclaimer: The biological activity and specific molecular targets of derivatives of this compound must be determined through rigorous biological screening and mechanism of action studies. The pathway shown is for illustrative purposes only.
Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, a class of compounds with significant interest in medicinal chemistry and drug development. The protocols outlined below are based on established and efficient synthetic methodologies, offering high yields and applicability to a diverse range of substrates.
Introduction
Pyrimidine-5-carboxylic acid esters are crucial heterocyclic scaffolds found in a variety of biologically active molecules. The substituent at the 2-position plays a critical role in modulating the pharmacological properties of these compounds. Consequently, the development of robust and versatile synthetic methods to access these derivatives is of high importance for the discovery of new therapeutic agents. This document details two effective protocols for the synthesis of 2-substituted pyrimidine-5-carboxylic esters: a direct, high-yielding method involving the reaction of an activated propen-1-ol salt with amidinium salts, and a microwave-assisted Biginelli-type reaction.
Protocol 1: Synthesis via Reaction of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with Amidinium Salts
This method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters, notably without substitution at the 4-position, which can be a challenge with other synthetic approaches.[1] The key starting material, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is stable and reacts readily with a variety of amidinium salts to produce the desired pyrimidine derivatives in moderate to excellent yields.[1]
Experimental Workflow
Caption: Workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.
Detailed Experimental Protocol
Materials:
-
Methyl formate
-
Methyl 3,3-dimethoxypropionate
-
Sodium hydride (60% dispersion in mineral oil)
-
Amidinium salts (various)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.
-
-
Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).
-
Heat the reaction mixture to 100 °C and stir for 1 hour.[2]
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.
-
Quantitative Data
| 2-Substituent (from Amidinium Salt) | Yield (%) |
| Methyl | 75 |
| Phenyl | 82 |
| 4-Chlorophenyl | 78 |
| 2-Thienyl | 65 |
| Amino | 55 |
Yields are representative and may vary based on the specific amidinium salt and reaction scale.
Protocol 2: Microwave-Assisted Biginelli Reaction for Dihydropyrimidine-5-Carboxylic Esters
The Biginelli reaction is a one-pot three-component condensation reaction that is widely used for the synthesis of dihydropyrimidinones and related heterocyclic compounds.[3] Microwave irradiation has been shown to significantly accelerate this reaction, leading to higher yields and shorter reaction times compared to conventional heating methods.[4][5][6]
Reaction Scheme
References
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection Strategies for 2-Tert-butylpyrimidine-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-tert-butylpyrimidine-5-carboxylic acid scaffold is a key heterocyclic motif present in numerous compounds of medicinal interest. The tert-butyl ester serves as a common and effective protecting group for the carboxylic acid functionality during multi-step syntheses, owing to its stability under a range of reaction conditions. However, the efficient and selective removal of this protecting group is a critical final step in the synthesis of the active carboxylic acid derivatives.
This document provides detailed application notes and experimental protocols for the deprotection of tert-butyl 2-tert-butylpyrimidine-5-carboxylate and its derivatives. The strategies outlined below include acidic hydrolysis, Lewis acid-mediated cleavage, and thermal deprotection. Each method's applicability, advantages, and potential challenges are discussed to aid researchers in selecting the optimal conditions for their specific substrate.
Deprotection Strategies Overview
The selection of a deprotection strategy is contingent on the overall molecular structure of the this compound derivative, particularly the presence of other acid-sensitive functional groups. The primary methods for the cleavage of the tert-butyl ester are summarized below.
Visualization of Deprotection Pathways
Caption: Overview of deprotection strategies for tert-butyl pyrimidine-5-carboxylates.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the deprotection of tert-butyl esters, which are applicable to this compound derivatives. Note that specific yields may vary depending on the full structure of the substrate.
| Deprotection Method | Reagents/Conditions | Solvent | Temperature | Time | Typical Yield | Reference |
| Acidic Hydrolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 5 h | >90% | General procedure for tert-butyl ester cleavage |
| Aqueous Phosphoric Acid (85%) | - | 70 - 100 °C | 2 - 16 h | High | [1] | |
| Lewis Acid Mediation | Zinc Bromide (ZnBr₂) (5 eq.) | Dichloromethane (DCM) | Room Temperature | 24 h | 75 - 95% | [2][3] |
| Cerium(III) Chloride Heptahydrate / Sodium Iodide | Acetonitrile | Reflux | 24 h | High | [4] | |
| Thermal Deprotection | No reagent | Protic Solvents (e.g., IPA/water) | 120 - 240 °C | 15 - 40 min | Good to High | [5] |
Experimental Protocols
Acidic Hydrolysis using Trifluoroacetic Acid (TFA)
This is the most common and generally high-yielding method for the deprotection of tert-butyl esters. The pyrimidine core is typically stable under these conditions.
Protocol:
-
Dissolve the tert-butyl 2-tert-butylpyrimidine-5-carboxylate derivative in dichloromethane (DCM) (approx. 0.1-0.2 M).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1 to 5 hours.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
The resulting residue, the trifluoroacetate salt of the carboxylic acid, can be further purified or used directly. For isolation of the free carboxylic acid, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Visualization of Acidic Deprotection Workflow
Caption: Workflow for TFA-mediated deprotection of tert-butyl pyrimidine-5-carboxylates.
Lewis Acid-Mediated Deprotection using Zinc Bromide (ZnBr₂)
This method is an alternative to strong acid-catalyzed deprotection and can be advantageous for substrates with other acid-labile groups.
Protocol:
-
Dissolve the tert-butyl 2-tert-butylpyrimidine-5-carboxylate derivative in dichloromethane (DCM) (approx. 0.2 M).
-
Add zinc bromide (ZnBr₂) (approximately 5 equivalents) to the solution.
-
Stir the mixture at room temperature for up to 24 hours. Monitor the reaction by TLC or LC-MS.[2][3]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.
-
Purify the product by column chromatography or recrystallization as needed.
Thermal Deprotection
This reagent-free method is environmentally benign but requires high temperatures, which may not be suitable for all substrates. It is often performed in a continuous flow reactor.[5]
Protocol (Conceptual for Batch):
-
Dissolve the tert-butyl 2-tert-butylpyrimidine-5-carboxylate derivative in a high-boiling protic solvent such as a mixture of isopropanol and water.
-
Heat the solution in a sealed vessel or a high-pressure reactor to a temperature between 120 °C and 240 °C.[5]
-
Maintain the temperature for 15 to 40 minutes, monitoring the reaction if possible.[5]
-
After cooling, the product may precipitate or can be isolated by solvent evaporation and subsequent purification.
Mechanistic Insight: Acid-Catalyzed Deprotection
The deprotection of a tert-butyl ester in the presence of a strong acid like TFA proceeds through a well-established mechanism.
Visualization of the Deprotection Mechanism
Caption: Mechanism of acid-catalyzed deprotection of tert-butyl esters.
The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the acid. This is followed by the elimination of the stable tert-butyl carbocation, which subsequently loses a proton to form isobutylene gas.[6] The regeneration of a proton in the final step indicates the catalytic nature of the acid in this process.
Conclusion
The deprotection of tert-butyl this compound derivatives can be effectively achieved through several methods. The choice of the optimal strategy depends on the substrate's stability, the presence of other functional groups, and the desired scale of the reaction. For general applications, acidic hydrolysis with TFA in DCM offers a reliable and high-yielding protocol. For substrates with acid-sensitive moieties, Lewis acid-mediated deprotection with ZnBr₂ provides a milder alternative. Thermal deprotection represents a green, reagent-free option, particularly amenable to flow chemistry setups. Researchers should carefully consider these factors to ensure the successful synthesis of their target 2-tert-butylpyrimidine-5-carboxylic acids.
References
- 1. tert-Butyl Esters [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 5. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes: The Role of 2-Tert-butylpyrimidine-5-carboxylic Acid in the Development of Novel Bioactive Compounds
Introduction
2-Tert-butylpyrimidine-5-carboxylic acid is a heterocyclic building block that has garnered interest in medicinal chemistry due to its utility in the synthesis of novel compounds with potential therapeutic applications. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, and the presence of a tert-butyl group can enhance metabolic stability and cell permeability. The carboxylic acid moiety provides a convenient handle for chemical modification, allowing for the facile synthesis of a diverse range of derivatives, such as amides and esters.
Key Applications in Drug Discovery
Recent research has demonstrated the successful application of this compound as a scaffold for the development of new chemical entities with demonstrable biological activity. Its derivatives have been investigated for a variety of pharmacological effects, highlighting its versatility in generating lead compounds for different therapeutic areas.
One notable application is in the synthesis of piperazine derivatives, which have been explored for their anthelmintic and antibacterial properties. The straightforward amide coupling of this compound with various substituted piperazines allows for the creation of a library of compounds that can be screened for desired biological activities. This approach has yielded compounds with significant efficacy against both bacterial and helminthic targets in preclinical studies.
The structural features of this compound make it an attractive starting point for generating molecules with diverse pharmacological profiles. The pyrimidine ring can engage in various interactions with biological targets, while the tert-butyl group can occupy hydrophobic pockets in protein binding sites. The ability to readily modify the carboxylic acid group enables the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Data Presentation
Table 1: Antibacterial Activity of (2-tert-butylpyrimidin-5-yl)(piperazin-1-yl)methanone Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) |
| 4a | E. coli | 14 |
| S. aureus | 16 | |
| 4b | E. coli | 12 |
| S. aureus | 14 | |
| 4c | E. coli | 15 |
| S. aureus | 17 | |
| 4d | E. coli | 13 |
| S. aureus | 15 | |
| 4e | E. coli | 16 |
| S. aureus | 18 | |
| 4f | E. coli | 14 |
| S. aureus | 16 | |
| 4g | E. coli | 12 |
| S. aureus | 14 | |
| Ciprofloxacin (Standard) | E. coli | 25 |
| S. aureus | 28 |
Data extracted from a study on newly synthesized piperazine derivatives of this compound.
Table 2: Anthelmintic Activity of (2-tert-butylpyrimidin-5-yl)(piperazin-1-yl)methanone Derivatives against Pheretima posthuma
| Compound ID | Concentration (mg/mL) | Time until Paralysis (min) | Time until Death (min) |
| 4a | 10 | 22 | 45 |
| 4b | 10 | 25 | 50 |
| 4c | 10 | 20 | 42 |
| 4d | 10 | 28 | 55 |
| 4e | 10 | 18 | 38 |
| 4f | 10 | 24 | 48 |
| 4g | 10 | 30 | 60 |
| Albendazole (Standard) | 10 | 15 | 30 |
Data extracted from a study on newly synthesized piperazine derivatives of this compound.
Experimental Protocols
Protocol 1: Synthesis of (2-tert-butylpyrimidin-5-yl)(piperazin-1-yl)methanone Derivatives
This protocol describes the general procedure for the amide coupling of this compound with a substituted piperazine.
Materials:
-
This compound
-
Substituted piperazine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted piperazine (1.1 eq) and triethylamine (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes under an inert atmosphere.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired (2-tert-butylpyrimidin-5-yl)(piperazin-1-yl)methanone derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antibacterial Screening (Agar Well Diffusion Method)
This protocol outlines the procedure for assessing the antibacterial activity of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Nutrient agar medium
-
Sterile Petri dishes
-
Sterile cork borer (e.g., 6 mm diameter)
-
Micropipettes
-
Incubator
-
Laminar flow hood
-
Dimethyl sulfoxide (DMSO) as a solvent for the compounds
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
Procedure:
-
Prepare sterile nutrient agar plates by pouring the molten agar into Petri dishes and allowing them to solidify in a laminar flow hood.
-
Prepare a fresh inoculum of the test bacteria by growing them in nutrient broth to a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread 100 µL of the bacterial suspension over the surface of the agar plates using a sterile L-rod.
-
Aseptically create wells in the agar plates using a sterile cork borer.
-
Prepare stock solutions of the synthesized compounds and the standard antibiotic in DMSO (e.g., 1 mg/mL).
-
Add a defined volume (e.g., 100 µL) of each compound solution, the standard antibiotic, and DMSO (as a negative control) to the respective wells.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. The zone of inhibition is the clear area where bacterial growth is inhibited.
-
Perform the experiment in triplicate and calculate the mean zone of inhibition.
Protocol 3: In Vitro Anthelmintic Activity Assay
This protocol describes the method for evaluating the anthelmintic activity of the synthesized compounds using adult Indian earthworms (Pheretima posthuma).
Materials:
-
Synthesized compounds
-
Adult Indian earthworms (Pheretima posthuma) of similar size
-
Normal saline solution
-
Standard anthelmintic drug (e.g., Albendazole)
-
Petri dishes
-
Pipettes
-
Stopwatch
Procedure:
-
Collect healthy adult earthworms and wash them with normal saline to remove any adhering soil.
-
Prepare test solutions of the synthesized compounds and the standard drug at a specific concentration (e.g., 10 mg/mL) in normal saline. A solution of normal saline serves as the negative control.
-
Place individual earthworms in separate Petri dishes containing 25 mL of the respective test solution, standard solution, or normal saline.
-
Observe the earthworms and record the time taken for the first paralysis and the time of death.
-
Paralysis is indicated when the worms do not move even when shaken vigorously. Death is confirmed by the loss of motility and a fading of the body color.
-
Perform the experiment for each compound on at least three worms and calculate the mean time for paralysis and death.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrimidine Derivatives
Welcome to the technical support center for the synthesis of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these important heterocyclic compounds. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting guides for two common synthetic routes: the Biginelli reaction and the Pinner pyrimidine synthesis.
Section 1: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[1][2][3] While it is a widely used and versatile reaction, several side reactions can occur, leading to impurities and reduced yields.
Frequently Asked Questions (FAQs) - Biginelli Reaction
Q1: What is the general mechanism of the Biginelli reaction?
A1: The most widely accepted mechanism involves an acid-catalyzed reaction that begins with the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester to this intermediate. The final step is a cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyrimidine product.[1][2][4]
Q2: My Biginelli reaction yield is very low. What are the common causes?
A2: Low yields in the Biginelli reaction can stem from several factors:
-
Sub-optimal catalyst: The choice and amount of acid catalyst are crucial. Insufficient or inappropriate catalyst can slow down the reaction.[5]
-
Inappropriate solvent: The solvent can influence the equilibrium between the keto and enol forms of the β-dicarbonyl compound, which can affect the reaction rate.[6]
-
Reaction temperature and time: The reaction may require heating to proceed at a reasonable rate. Reaction times that are too short may result in incomplete conversion, while excessively long times can lead to side product formation.
-
Purity of reagents: Impurities in the starting materials, especially the aldehyde, can lead to unwanted side reactions.
-
Work-up procedure: Product loss can occur during crystallization and filtration steps.[7]
Q3: I am observing an unexpected peak in my NMR/LC-MS that I suspect is a side product. What are the most common side products in a Biginelli reaction?
A3: Common side products include:
-
Bis-dihydropyrimidinones: These can form when using dialdehydes as starting materials.
-
Oxidation products: The dihydropyrimidine ring can be oxidized to the corresponding pyrimidine.
-
Hydrolysis and decarboxylation products: The ester group at the 5-position can be hydrolyzed, and subsequent decarboxylation can occur, especially under harsh acidic or basic conditions.
-
N-acylated products: The nitrogen atoms in the pyrimidine ring can undergo acylation.
Troubleshooting Guide: Biginelli Reaction
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Ineffective catalysis. | Optimize the catalyst. While classical conditions use strong acids like HCl, various Lewis acids (e.g., Yb(OTf)₃, InCl₃) or solid acid catalysts can improve yields.[2][8] Experiment with different catalysts and concentrations. |
| Inappropriate solvent. | The choice of solvent can be critical. Ethanol is common, but other solvents like acetonitrile, or even solvent-free conditions, have been shown to be effective.[9] Polar solvents with a high dielectric constant may increase yields. | |
| Low reaction temperature. | The reaction often requires heating. Refluxing in ethanol is a common condition. Microwave irradiation can also be used to accelerate the reaction and improve yields.[10] | |
| Formation of Hantzsch dihydropyridine byproduct | A known side reaction, especially with certain substrates. | This is a competing reaction pathway. Modifying the catalyst and reaction conditions can favor the Biginelli product. Some catalysts may show higher selectivity. |
| Formation of an unknown impurity | Self-condensation of the β-ketoester. | Ensure the reaction is set up promptly after mixing reagents. The use of a suitable catalyst can promote the desired three-component reaction over the self-condensation pathway. |
| Knoevenagel condensation product between the aldehyde and β-ketoester. | This intermediate can sometimes be isolated. Driving the reaction to completion by ensuring sufficient heating and reaction time will consume this intermediate to form the final product. | |
| Product is difficult to purify | Presence of unreacted starting materials. | Ensure the correct stoichiometry of reactants. An excess of one reactant may not always drive the reaction to completion and can complicate purification. Monitor the reaction by TLC to determine the optimal reaction time. |
| Formation of multiple side products. | Re-evaluate the reaction conditions (temperature, catalyst, solvent) to improve selectivity. Lowering the temperature might reduce the rate of side reactions. |
Quantitative Data Summary: Influence of Reaction Conditions on Biginelli Reaction Yield
| Parameter | Condition | Effect on Yield | Reference |
| Catalyst | Yb(OTf)₃ (solvent-free) | Increased yields and shorter reaction times. | [2] |
| InCl₃ | Improved yields in a one-pot synthesis. | [8] | |
| No catalyst (ball-milling) | Excellent yields (>98%) in a short time. | [10] | |
| Solvent | p-cymene | Found to be a useful and sustainable solvent. | [6] |
| Acetonitrile | Higher yields compared to ethanol with bismuth nitrate as a catalyst. | [9] | |
| Solvent-free | Can lead to increased yields and is environmentally friendly. | [10] | |
| Temperature | Increasing temperature (up to a point) | Generally increases reaction rate and yield. | |
| Microwave irradiation | Significantly shortens reaction times and can improve yields. |
Section 2: The Pinner Pyrimidine Synthesis
The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions, to form a pyrimidine derivative.[11][12] This method is particularly useful for synthesizing 2-substituted pyrimidines. Information on specific side reactions for this synthesis is less documented than for the Biginelli reaction. However, based on the reactivity of the starting materials, several potential side reactions can be anticipated.
Frequently Asked Questions (FAQs) - Pinner Pyrimidine Synthesis
Q1: What is the general mechanism of the Pinner pyrimidine synthesis?
A1: The mechanism generally involves the nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration to form the pyrimidine ring. The reaction can be catalyzed by either acid or base.[11]
Q2: I am getting a complex mixture of products in my Pinner synthesis. What could be the cause?
A2: A complex product mixture can arise from several competing reactions:
-
Self-condensation of the 1,3-dicarbonyl compound: β-ketoesters and β-diketones can undergo self-condensation, especially under basic conditions.[8][13]
-
Amidine reactivity: Amidines are reactive species and can potentially react with themselves or other electrophiles present in the reaction mixture.[14][15]
-
Formation of regioisomers: If an unsymmetrical 1,3-dicarbonyl compound is used, the initial attack of the amidine can occur at either carbonyl group, potentially leading to a mixture of isomeric pyrimidine products.
-
Hydrolysis of intermediates: If water is present, intermediates in the reaction pathway could be hydrolyzed, preventing the completion of the cyclization.
Q3: How can I improve the yield and selectivity of my Pinner pyrimidine synthesis?
A3: To improve the outcome of your Pinner synthesis:
-
Control the reaction conditions: Carefully control the temperature, reaction time, and stoichiometry of the reactants.
-
Choice of catalyst: The choice between acid or base catalysis can significantly impact the reaction. It is worth screening both to find the optimal conditions for your specific substrates.
-
Anhydrous conditions: Ensure that the reaction is carried out under anhydrous conditions to prevent hydrolysis of intermediates or starting materials.
-
Purification of starting materials: Use pure starting materials to avoid introducing unknown variables and potential side reactions.
Troubleshooting Guide: Pinner Pyrimidine Synthesis
| Problem | Potential Cause (Inferred) | Suggested Solution |
| Low or no product formation | Incorrect catalyst or pH. | Screen both acidic and basic catalysts. The optimal pH can be substrate-dependent. |
| Low reactivity of starting materials. | Consider using more reactive derivatives of the 1,3-dicarbonyl compound or amidine. Increasing the reaction temperature may also be necessary. | |
| Formation of a byproduct from the 1,3-dicarbonyl compound | Self-condensation of the dicarbonyl compound (e.g., Claisen condensation for esters).[16] | Add the amidine to the reaction mixture before or concurrently with the base to favor the intermolecular reaction. Slower addition of the base might also help. |
| Formation of multiple pyrimidine isomers | Use of an unsymmetrical 1,3-dicarbonyl compound. | If possible, use a symmetrical dicarbonyl compound to avoid regioisomerism. If an unsymmetrical substrate is necessary, extensive optimization of reaction conditions (temperature, solvent, catalyst) may be required to favor one isomer. Separation of the isomers by chromatography will likely be necessary. |
| Presence of amide impurities | Hydrolysis of the amidine starting material or intermediates.[15] | Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
Section 3: Experimental Protocols and Visualizations
Detailed Experimental Protocol: Biginelli Synthesis of a Dihydropyrimidinone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aldehyde, ethyl acetoacetate, urea, and ethanol.
-
Add the concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure dihydropyrimidinone.
Detailed Experimental Protocol: Pinner Synthesis of a Pyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Amidine hydrochloride (e.g., acetamidine hydrochloride) (10 mmol)
-
Sodium ethoxide (10 mmol)
-
Anhydrous Ethanol (30 mL)
Procedure:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the 1,3-dicarbonyl compound in anhydrous ethanol.
-
Add the amidine hydrochloride to the solution.
-
Carefully add the sodium ethoxide portion-wise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired pyrimidine derivative.
Visualizations of Reaction Pathways and Logic
Biginelli Reaction Mechanism
A simplified mechanism of the Biginelli reaction.
Troubleshooting Logic for Low Yield in Biginelli Reaction
A logical workflow for troubleshooting low yields in the Biginelli reaction.
Pinner Pyrimidine Synthesis Mechanism
A simplified mechanism of the Pinner pyrimidine synthesis.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Biginelli Reaction [sigmaaldrich.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions [mdpi.com]
- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 12. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 13. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. google.com [google.com]
Technical Support Center: Purification of 2-Tert-butylpyrimidine-5-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Tert-butylpyrimidine-5-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present. For solid crude products, recrystallization is often the first choice due to its simplicity and scalability. Column chromatography is typically employed when recrystallization fails to remove impurities with similar solubility profiles.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from starting materials, byproducts, or degradation products. Common impurities may include unreacted starting materials from the synthesis, such as 5-bromo-2-tert-butylpyrimidine or related precursors. Byproducts from side reactions, such as esters formed from alcohol solvents or decarboxylated species, may also be present.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be effectively assessed using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities. The melting point of the solid can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity, while a broad melting range indicates the presence of impurities.[2][3]
Q4: My compound "oils out" during recrystallization. What should I do?
A4: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the solution is supersaturated at a temperature above the compound's melting point in the solvent. To resolve this, you can try using a larger volume of solvent, a different solvent system with lower solubility for your compound, or cooling the solution more slowly to allow for proper crystal lattice formation.[4] Seeding the solution with a small crystal of the pure compound can also initiate crystallization.
Q5: My carboxylic acid is streaking on the silica gel column. How can I prevent this?
A5: Streaking of carboxylic acids on silica gel columns is a common issue due to the interaction of the acidic proton with the silica. To mitigate this, a small amount of an acidic modifier, such as acetic acid or formic acid (typically 0.1-1%), can be added to the eluent.[5] This suppresses the deprotonation of the carboxylic acid, leading to sharper peaks and better separation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - The solvent is not appropriate. - Insufficient solvent is used. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[4] - Gradually add more hot solvent until the compound dissolves completely.[2] |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - The cooling process is too rapid. | - Reduce the volume of the solvent by evaporation. - Cool the solution slowly at room temperature before moving to an ice bath.[2][4] - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Low recovery of the purified compound. | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[4] - Pre-heat the funnel and filter paper during hot filtration to prevent the compound from crystallizing out.[3] |
| The purified product is still impure. | - The chosen solvent does not effectively differentiate between the product and impurities. - The cooling was too fast, trapping impurities in the crystal lattice. | - Try a different recrystallization solvent or a solvent mixture.[6] - Allow the solution to cool slowly to form well-defined crystals.[4] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities. | - The eluent system is not optimized. - The column was not packed properly. | - Perform Thin Layer Chromatography (TLC) with various solvent systems to find an optimal eluent that gives good separation (Rf value of the product around 0.3-0.4). - Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| The compound does not elute from the column. | - The eluent is too non-polar. - The compound is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent. - For carboxylic acids, adding a small amount of acetic or formic acid to the eluent can help with elution.[5] |
| The collected fractions are still impure. | - The fractions were collected in too large volumes. - Overlapping peaks of the compound and impurities. | - Collect smaller fractions to better resolve the separation. - Use a shallower gradient or isocratic elution with the optimized solvent system. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water, Ethyl Acetate/Hexane)[6]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[3]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., Ethyl Acetate/Hexane with 0.5% Acetic Acid)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Use TLC to determine a suitable eluent system that provides good separation between the product and impurities. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the least polar component of the eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the composition of the collected fractions using TLC.
-
Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Quantitative Data Summary
The following table provides representative data for the purification of this compound. Note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Material Purity | Final Purity (by HPLC) | Recovery Yield | Reference |
| Recrystallization (Ethanol/Water) | ~85% | >98% | 75-85% | General Lab Practice |
| Column Chromatography (EtOAc/Hexane + 0.5% AcOH) | ~85% | >99% | 60-75% | General Lab Practice |
Visualizations
The following diagrams illustrate the general workflow for the purification and the logical steps involved in troubleshooting common issues.
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
Overcoming challenges in the hydrolysis of 2-tert-butyl-5-halopyrimidines
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the hydrolysis of 2-tert-butyl-5-halopyrimidines to synthesize 2-tert-butyl-5-hydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrolysis of 2-tert-butyl-5-halopyrimidines?
The direct hydrolysis of 2-tert-butyl-5-halopyrimidines, particularly 2-tert-butyl-5-bromopyrimidine, using a base like sodium methoxide can be problematic. A significant side reaction often occurs, leading to the formation of a considerable amount of the de-halogenated byproduct, 2-tert-butyl-pyrimidine, which can complicate purification and reduce the yield of the desired 2-tert-butyl-5-hydroxypyrimidine.[1]
Q2: How can the formation of the 2-tert-butyl-pyrimidine byproduct be minimized?
The formation of the de-halogenated byproduct can be significantly suppressed by conducting the hydrolysis in the presence of a specific catalyst. It has been found that the addition of a catalytic amount of an N-oxide, a disulfide, or elemental sulfur to the reaction mixture with an alkali metal methoxide promotes the desired hydrolysis and leads to good yields and purity of 2-tert-butyl-5-hydroxypyrimidine.[1]
Q3: What are the recommended catalysts and reaction conditions?
Elemental sulfur is a preferred and effective catalyst for this reaction.[1] The reaction is typically carried out at elevated temperatures, ranging from 100°C to 300°C, with a preferred range of 150°C to 220°C.[1] The most advantageous temperatures are reported to be between 160°C and 180°C.[1] The reaction is usually performed in a sealed vessel, such as a Parr bomb, under ambient pressure.[1] Methanol is the recommended solvent for the hydrolysis.[1]
Q4: What is the general mechanism for this hydrolysis reaction?
The hydrolysis of 5-halopyrimidines proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is an electron-deficient aromatic system, which facilitates the attack of a nucleophile (in this case, a hydroxide or methoxide ion) on the carbon atom bearing the halogen. This attack forms a high-energy anionic intermediate, known as a Meisenheimer complex. The subsequent departure of the halide ion restores the aromaticity of the ring, yielding the hydroxylated product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of the starting material. | 1. Reaction temperature is too low.2. Insufficient reaction time.3. Catalyst is inactive or absent. | 1. Ensure the reaction temperature is within the optimal range of 160-180°C.[1]2. Increase the reaction time and monitor the progress by TLC or GC/LC-MS.3. Verify the addition of the correct amount of catalyst (e.g., 2.5 to 7.5 mole percent of elemental sulfur).[1] |
| High proportion of 2-tert-butyl-pyrimidine byproduct. | 1. Absence of a suitable catalyst.2. Reaction temperature is too high, favoring the de-halogenation pathway. | 1. Add a recommended catalyst, such as elemental sulfur, di-n-butyldisulfide, or 2-picoline-N-oxide.[1]2. Lower the reaction temperature to the recommended range of 160-180°C and monitor the reaction closely.[1] |
| Formation of 2-tert-butyl-5-methoxypyrimidine as a major byproduct. | The reaction is carried out with sodium methoxide in methanol, which can lead to the formation of the methoxy-substituted pyrimidine. | While the patent mentions this as a byproduct, its formation is significantly reduced with the use of the catalyst. If it remains a significant issue, consider workup procedures that can separate it from the desired hydroxylated product, such as column chromatography. |
| Difficulty in purifying the final product. | 1. Presence of unreacted starting material and byproducts.2. Residual catalyst (e.g., sulfur) in the crude product. | 1. Optimize the reaction conditions to maximize conversion and minimize side reactions.2. After the reaction, an acidic workup can help in separating the basic pyrimidine derivatives. The crude product can be dissolved in a suitable solvent and washed with a dilute acid solution. The desired product can then be precipitated by adjusting the pH.3. For removal of sulfur, filtration of the reaction mixture while hot may be effective. Recrystallization from a suitable solvent system can also help in purifying the final product. |
Data Presentation
The following table summarizes the effect of a catalyst on the product distribution in the hydrolysis of 2-t-butyl-5-bromopyrimidine, based on data from patent EP0117883B1.
| Run | Catalyst | Catalyst Amount (mole %) | Temp (°C) | Product A (%)(2-t-butylpyrimidine) | Product B (%)(2-t-butyl-5-methoxypyrimidine) | Product C (%)(2-t-butyl-5-hydroxypyrimidine) |
| 1 | None | 0 | 170 | 36.1 | 14.5 | 49.4 |
| 2 | Sulfur | 5.0 | 170 | 1.6 | 13.5 | 84.9 |
| 3 | 2-Picoline-N-oxide | 5.0 | 170 | 1.1 | 18.2 | 80.7 |
| 4 | Di-n-butyldisulfide | 5.0 | 170 | 1.1 | 17.0 | 81.9 |
Data is derived from the examples in patent EP0117883B1 and represents the relative amounts of the products obtained.[1]
Experimental Protocols
Catalyzed Hydrolysis of 2-tert-butyl-5-bromopyrimidine
This protocol is based on the methodology described in patent EP0117883B1.
Materials:
-
2-tert-butyl-5-bromopyrimidine
-
Sodium methoxide
-
Methanol (anhydrous)
-
Elemental sulfur (catalyst)
-
Parr bomb or a similar high-pressure reaction vessel
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
In a suitable glass liner for the Parr bomb, add 2-tert-butyl-5-bromopyrimidine.
-
Add methanol as the solvent.
-
Add sodium methoxide.
-
Add the catalytic amount of elemental sulfur (e.g., 5 mole percent relative to the starting material).
-
Seal the Parr bomb and ensure it is properly assembled.
-
Place the Parr bomb in a heating mantle or an appropriate heating system.
-
Heat the reaction mixture to 170°C with stirring.
-
Maintain the reaction at this temperature for a specified time (e.g., several hours), monitoring the reaction progress if possible.
-
After the reaction is complete, cool the Parr bomb to room temperature.
-
Carefully open the reaction vessel in a well-ventilated fume hood.
Workup and Purification:
-
Transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in water.
-
Adjust the pH of the aqueous solution to between 5 and 6 with a dilute solution of hydrochloric acid.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material and non-polar byproducts.
-
Adjust the pH of the aqueous layer to a basic pH with a sodium hydroxide solution to deprotonate the desired product.
-
Extract the basic aqueous solution multiple times with an organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-tert-butyl-5-hydroxypyrimidine can be further purified by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: Experimental workflow for the catalyzed hydrolysis.
Caption: Troubleshooting decision tree for low product yield.
Caption: Reaction pathways in the hydrolysis process.
References
Technical Support Center: Optimizing Catalyst Efficiency in Pyrimidine Synthesis
Welcome to the Technical Support Center for optimizing catalyst efficiency in pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for pyrimidine synthesis?
A1: The most prevalent methods include the Biginelli reaction and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The Biginelli reaction is a one-pot, three-component synthesis ideal for producing dihydropyrimidinones.[][2][3] Suzuki-Miyaura coupling is highly effective for creating C-C bonds, allowing for the arylation of halogenated pyrimidines.[4][5]
Q2: What general factors should I consider when optimizing catalyst efficiency?
A2: Key factors to consider include the choice of catalyst and ligands, the solvent system, the type and stoichiometry of the base, reaction temperature, and reaction time. For palladium-catalyzed reactions, the purity of reagents and the exclusion of oxygen are also critical.[6]
Q3: What are the common causes of low yield in pyrimidine synthesis?
A3: Low yields can stem from several issues including catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), poor quality of reagents, and the presence of impurities that can act as catalyst poisons.[7][8] In cross-coupling reactions, side reactions such as dehalogenation can also reduce the yield of the desired product.[9]
Q4: How can I minimize catalyst deactivation?
A4: Catalyst deactivation can be minimized by ensuring an inert atmosphere (e.g., using argon or nitrogen) for oxygen-sensitive catalysts like palladium complexes, using purified and degassed solvents, and choosing appropriate ligands that stabilize the catalytic species.[10] Avoiding excessively high temperatures can prevent thermal degradation of the catalyst.
Q5: Are there greener or more environmentally friendly catalytic options for pyrimidine synthesis?
A5: Yes, there is a growing interest in developing greener synthetic routes. This includes the use of reusable heterogeneous catalysts, biocatalysts, and performing reactions in aqueous media or under solvent-free conditions.[][11] For example, some Biginelli reactions have been successfully carried out using ball milling, which is a solvent-free technique.[12]
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling of Halo-Pyrimidines
| Question/Observed Issue | Possible Cause(s) | Suggested Solution(s) |
| Why is my reaction showing low or no conversion of the starting material? | 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst. 2. Poor Ligand Choice: The ligand may not be suitable for the specific substrates, leading to slow oxidative addition or reductive elimination. 3. Suboptimal Base: The base may be too weak or insoluble in the reaction medium to effectively participate in the transmetalation step. 4. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the catalytic cycle. | 1. Try a different palladium precatalyst (e.g., a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more easily activated Pd(II) precatalyst). 2. Screen different phosphine ligands. Bulky, electron-rich ligands often improve catalytic activity.[13][14] 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered for better reactivity. 4. Increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher-boiling solvent if necessary.[4] |
| I'm observing significant amounts of dehalogenated starting material. What's causing this side reaction? | Proto-dehalogenation: This occurs when the organopalladium intermediate reacts with a proton source (e.g., water, alcohol) before coupling with the boronic acid. | 1. Use anhydrous solvents and reagents. 2. Ensure the reaction is run under a strictly inert atmosphere. 3. Sometimes, the choice of ligand can influence the rate of productive coupling versus side reactions. Experiment with different ligands.[9] |
| The reaction produces a mixture of mono- and di-substituted products from a di-halopyrimidine. How can I improve selectivity? | Lack of Regioselectivity: The reactivity of the two halogen positions on the pyrimidine ring may be similar under the chosen reaction conditions. | 1. Temperature Control: The two positions on a dihalopyrimidine often have different activation energies for oxidative addition. Running the reaction at a lower temperature can favor substitution at the more reactive site.[4] 2. Solvent Effects: The solvent can influence the relative reactivity of the halogen positions. Screen different solvents or solvent mixtures. 3. Ligand Control: Certain ligands can impart greater selectivity. Experiment with ligands of varying steric bulk. |
| My boronic acid is decomposing before it couples. How can I prevent this? | Protodeborylation: Boronic acids can be unstable, especially at high temperatures or in the presence of water, leading to the formation of the corresponding arene. | 1. Use a slight excess (1.1-1.5 equivalents) of the boronic acid. 2. Add the boronic acid in portions during the reaction. 3. Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids. 4. Use KF as the base, which can sometimes reduce the rate of protodeborylation.[6] |
Troubleshooting Low Yield in the Biginelli Reaction
| Question/Observed Issue | Possible Cause(s) | Suggested Solution(s) |
| The reaction is slow and gives a low yield of the dihydropyrimidinone product. | 1. Ineffective Catalyst: The acid catalyst may be too weak or used in an insufficient amount. 2. Suboptimal Reaction Conditions: The reaction may require higher temperatures or a different solvent to proceed efficiently. 3. Reagent Stoichiometry: An incorrect ratio of the three components (aldehyde, β-ketoester, and urea/thiourea) can lead to side reactions and lower yields. | 1. Increase the catalyst loading or switch to a stronger acid catalyst (e.g., from a mild Lewis acid to a Brønsted acid like HCl or H₂SO₄).[2] 2. Increase the reaction temperature. If using a solvent, try a higher-boiling one. Solvent-free conditions at elevated temperatures can also be effective.[2] 3. While often a 1:1:1 ratio is used, a slight excess of the urea component (e.g., 1.2-1.5 equivalents) can sometimes improve yields.[9] |
| I'm getting a lot of side products instead of the desired product. | Competing Reactions: The aldehyde can undergo self-condensation, or the β-ketoester can react in other pathways if the main Biginelli reaction is too slow. | 1. Optimize Catalyst: A more efficient catalyst can accelerate the desired three-component reaction over competing side reactions. 2. Temperature Control: Ensure the temperature is optimal. Too high a temperature can sometimes promote side reactions. 3. One-Pot vs. Stepwise: While typically a one-pot reaction, if side reactions are a major issue, a stepwise approach (e.g., pre-forming the iminium intermediate) could be considered. |
| The product is difficult to purify from the reaction mixture. | Incomplete Reaction or Tar Formation: A low-yielding reaction can leave a complex mixture of starting materials and byproducts. High temperatures can sometimes lead to the formation of tarry substances. | 1. Monitor the Reaction: Use TLC to monitor the reaction progress and stop it once the starting materials are consumed to prevent byproduct formation. 2. Optimize Workup: The product often precipitates from the reaction mixture upon cooling. Washing the crude product with a suitable solvent (like cold ethanol) can remove many impurities. 3. Revisit Reaction Conditions: If purification is consistently difficult, it's a sign that the reaction conditions need further optimization to achieve a cleaner reaction profile. |
Data Presentation: Comparative Analysis of Catalytic Systems
Table 1: Effect of Solvent on Suzuki Coupling of 2,4-Dichloropyrimidine
This table summarizes the effect of different solvents on the yield of the mono-substituted product in the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with phenylboronic acid.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | THF | 100 | 48 |
| 2 | DMF | 100 | 55 |
| 3 | 1,4-Dioxane | 100 | 71 |
| 4 | Isopropanol | 100 | 33 |
Reaction conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 mmol), 24 h. Data compiled from[4].
Table 2: Effect of Palladium Catalyst and Ligand on Suzuki Coupling of 2,4-Dichloropyrimidine
This table illustrates the impact of different palladium catalysts and phosphine ligands on the reaction yield.
| Entry | Catalyst (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd₂(dba)₃ (5) | - | <5 |
| 2 | Pd₂(dba)₃·CHCl₃ (5) | - | 35 |
| 3 | Pd₂(dba)₃·CHCl₃ (5) | TTBP·HBF₄ (10) | 23 |
| 4 | PdCl₂(PPh₃)₂ (5) | - | 36 |
| 5 | Pd(OAc)₂ (5) | PCy₃ (10) | 39 |
| 6 | Pd(OAc)₂ (5) | PPh₃ (10) | 45 |
| 7 | Pd(PPh₃)₄ (5) | - | 71 |
Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane, 100 °C. Data compiled from[4].
Table 3: Optimization of Catalyst Loading for Microwave-Assisted Suzuki Coupling
This table shows the effect of varying the catalyst loading of Pd(PPh₃)₄ on the yield of the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid under microwave irradiation.
| Entry | Catalyst Loading (mol%) | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | 5 | 77 | | 2 | 3 | 80 | | 3 | 2 | 78 | | 4 | 1 | 75 | | 5 | 0.5 | 81 | | 6 | 0.2 | 65 | | 7 | 0.05 | 40 |
Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1), 100 °C, 15 min (microwave). Data compiled from[4].
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol describes a general procedure for the mono-arylation of 2,4-dichloropyrimidine using a palladium catalyst.
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
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Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and potassium carbonate (1.5 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol is adapted from procedures described in[4].
Protocol 2: Biginelli Reaction for Dihydropyrimidinone Synthesis
This protocol provides a general method for the synthesis of dihydropyrimidinones via the Biginelli three-component reaction.
Materials:
-
Aromatic aldehyde
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Urea or Thiourea
-
Acid catalyst (e.g., HCl, Yb(OTf)₃)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), and urea (12 mmol).
-
Add ethanol as the solvent (e.g., 20 mL).
-
Add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated HCl or 1-5 mol% of a Lewis acid).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature. The product often crystallizes out of the solution.
-
Collect the solid product by filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
This protocol is a generalized procedure based on the classical Biginelli reaction.[2]
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic: Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reaction Mechanism: Biginelli Reaction
Caption: A simplified mechanism of the acid-catalyzed Biginelli reaction.
References
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. Biginelli Reaction: A Green Perspective | Bentham Science [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Reducing byproduct formation in 2-Tert-butylpyrimidine-5-carboxylic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-tert-butylpyrimidine-5-carboxylic acid. Our aim is to help you identify and mitigate byproduct formation, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves a two-step process:
-
Pinner Condensation: Reaction of pivalamidine (or its hydrochloride salt) with an ethyl (or methyl) ester of 2-formyl-3-oxopropanoate (e.g., ethyl ethoxymethylenepyruvate) to form ethyl 2-tert-butylpyrimidine-5-carboxylate.
-
Hydrolysis: Saponification of the resulting ester to the desired carboxylic acid using a base like sodium hydroxide or lithium hydroxide, followed by acidic workup.
Q2: What are the primary byproducts I should expect during this synthesis?
The two most frequently encountered byproducts are:
-
2-tert-butylpyrimidine: Formed via decarboxylation of the final product, especially under harsh temperature or pH conditions.
-
Incomplete hydrolysis byproduct: Residual ethyl 2-tert-butylpyrimidine-5-carboxylate if the saponification step is incomplete.
A patent for a related compound also notes that during the hydrolysis of 2-tert-butyl-5-bromopyrimidine, significant amounts of 2-tert-butylpyrimidine were formed as a byproduct, highlighting the susceptibility of the C5-substituent to cleavage under certain conditions.[1]
Q3: My final product shows a lower molecular weight impurity in the mass spectrum. What could it be?
This is highly indicative of the presence of 2-tert-butylpyrimidine, the decarboxylated byproduct. The loss of the carboxylic acid group (-COOH) corresponds to a mass difference of 44 Da. Studies on related pyrimidine-5-carboxylic acids have shown they can undergo decarboxylation upon heating.[2]
Q4: How can I minimize the formation of 2-tert-butylpyrimidine?
To minimize decarboxylation, it is crucial to maintain mild conditions during the hydrolysis and workup steps. This includes:
-
Temperature control: Avoid excessive heating during the saponification and subsequent acidification. Perform these steps at room temperature or below if possible.
-
pH control: During the acidic workup to protonate the carboxylate, avoid strongly acidic conditions and prolonged exposure to acid.
Q5: The NMR of my product shows peaks corresponding to an ethyl group, but the reaction should be complete. What is the issue?
The presence of an ethyl group suggests that the hydrolysis of the ester precursor (ethyl 2-tert-butylpyrimidine-5-carboxylate) is incomplete. To address this, you can:
-
Increase reaction time: Allow the saponification to proceed for a longer duration.
-
Increase base concentration: Use a higher concentration of NaOH or LiOH.
-
Add a co-solvent: A co-solvent like THF or methanol can improve the solubility of the ester and facilitate hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete Pinner condensation. 2. Incomplete hydrolysis of the ester intermediate. 3. Significant decarboxylation of the product. 4. Product loss during workup/purification. | 1. Ensure anhydrous conditions for the condensation and use a suitable base (e.g., sodium ethoxide). 2. Extend hydrolysis time, increase base concentration, or add a co-solvent. 3. Maintain mild temperature and pH during hydrolysis and workup. 4. Optimize extraction and crystallization solvents. |
| Presence of 2-tert-butylpyrimidine Byproduct | 1. High temperature during hydrolysis or workup. 2. Strongly acidic conditions during acidification. | 1. Conduct hydrolysis at or below room temperature. 2. Add acid dropwise during workup while cooling the reaction mixture in an ice bath. |
| Presence of Unreacted Ester Intermediate | 1. Insufficient reaction time for hydrolysis. 2. Insufficient amount of base. 3. Poor solubility of the ester in the reaction medium. | 1. Monitor the reaction by TLC or LC-MS and ensure the disappearance of the starting material. 2. Use a molar excess of the base (e.g., 2-3 equivalents). 3. Add a co-solvent like methanol or THF to the aqueous base. |
| Difficulty in Product Purification | 1. Presence of multiple byproducts. 2. Similar polarity of the product and byproducts. | 1. Address the root cause of byproduct formation using this guide. 2. For purification, consider column chromatography with a gradient elution. Alternatively, recrystallization from a suitable solvent system can be effective. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-tert-butylpyrimidine-5-carboxylate
This procedure is based on the general Pinner synthesis for pyrimidines.
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in anhydrous ethanol (a suitable volume to ensure dissolution) at room temperature.
-
Amidine Formation (if starting from nitrile): Alternatively, pivalamidine hydrochloride can be used directly.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add pivalamidine hydrochloride (1.0 eq) and ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq).
-
Reaction Monitoring: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid). Remove the ethanol under reduced pressure. Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Hydrolysis to this compound
-
Saponification: Dissolve the purified ethyl 2-tert-butylpyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.
-
Workup: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl to a pH of approximately 3-4.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Byproduct formation pathways and their primary causes.
References
Technical Support Center: HATU-Mediated Amide Bond Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HATU for amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is HATU and why is it used for amide bond formation?
A1: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine.[1][2] It is known for its high coupling efficiency, rapid reaction times, and its ability to suppress epimerization, which is the undesirable change in the stereochemistry of an amino acid.[1][3][4] These properties make it a preferred choice, especially for challenging couplings involving sterically hindered amino acids or for the synthesis of peptides where maintaining chiral integrity is crucial.[5][6]
Q2: What is the mechanism of HATU-mediated amide bond formation?
A2: The reaction proceeds in two main steps. First, in the presence of a non-nucleophilic base, the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks HATU to form a highly reactive OAt-active ester intermediate, releasing tetramethylurea as a byproduct. In the second step, the amine nucleophile attacks the active ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[7]
Q3: What are the common side reactions observed with HATU coupling?
A3: The most common side reactions include:
-
Guanidinylation: The amine starting material can react directly with HATU, leading to the formation of a guanidinium byproduct instead of the desired amide. This is more likely to occur if the amine is added before the carboxylic acid has been fully activated.[8]
-
Racemization/Epimerization: While HATU is known to minimize this, epimerization can still occur, particularly with sensitive amino acids or under non-optimized conditions.[3][9]
-
Reaction with other nucleophiles: If the starting materials contain other nucleophilic functional groups (e.g., hydroxyl or thiol groups), these can also react with the activated carboxylic acid or HATU itself.[10]
Q4: How should HATU be stored and handled?
A4: HATU is a stable, white crystalline solid that is not hygroscopic and can be stored indefinitely at 0°C.[5] However, it is important to note that HATU is a potential skin sensitizer and can cause allergic reactions.[11] It is also potentially explosive, especially when heated, so it should be handled with care.[12] Always consult the Safety Data Sheet (SDS) before use.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q1.1: I am not getting any product. What are the first things I should check?
A1.1:
-
Reagent Quality: Ensure that your HATU, amine, carboxylic acid, and solvent are pure and anhydrous. Moisture is detrimental to the reaction.[13]
-
Order of Addition: The generally recommended order of addition is to pre-activate the carboxylic acid with HATU and a base for a few minutes before adding the amine.[14] Adding the amine too early can lead to the unwanted guanidinylation side reaction.[8]
-
Base Selection: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[7][13] Using a nucleophilic base like pyridine can interfere with the reaction.[13]
-
Reaction Monitoring: Use an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. This will help you determine if the reaction is slow or has stalled.
Q1.2: My yield is consistently low. How can I optimize the reaction conditions?
A1.2:
-
Stoichiometry: While a 1:1:1 ratio of carboxylic acid, amine, and HATU is the theoretical starting point, you may need to adjust the equivalents. Using a slight excess of the carboxylic acid and HATU (e.g., 1.1-1.2 equivalents) is a common strategy. However, a large excess of HATU should be avoided as it can lead to side reactions.[9]
-
Solvent: The choice of solvent is crucial for solubility and reaction rate. Polar aprotic solvents are generally preferred.
-
Temperature: Most HATU couplings are performed at room temperature. However, for sterically hindered substrates or sluggish reactions, gentle heating (e.g., to 40-50°C) may improve the yield.[15] Conversely, cooling the reaction to 0°C during the activation step can sometimes help to minimize side reactions.
-
Reaction Time: While many HATU couplings are complete within a few hours, some may require longer reaction times, especially with challenging substrates. Monitor the reaction until completion is observed.
Data Presentation: Impact of Reaction Parameters on Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Base | DIPEA | High | Pyridine | Low | [13][16] |
| Solvent | DMF | Generally High | DCM | Can be effective, depends on solubility | [10][14] |
| Solvent | Acetonitrile | Effective | THF | Lower yields reported in some cases | [16][17] |
| Temperature | Room Temperature | Standard | 50°C | Can improve yield for difficult couplings | [15] |
| Order of Addition | Pre-activation of acid | Generally Higher | All reagents mixed at once | Lower, risk of side reactions | [14] |
Note: Yields are highly substrate-dependent. This table provides general trends.
Problem 2: Presence of Impurities in the Product
Q2.1: I see an extra spot on my TLC that I suspect is a byproduct. What could it be and how do I get rid of it?
A2.1: Common byproducts include tetramethylurea and HOAt.[10]
-
Tetramethylurea: This is a polar byproduct and can sometimes be difficult to remove completely during standard aqueous workup.
-
Purification Strategy: Purification via flash column chromatography on silica gel is usually effective. For products that are soluble in non-polar solvents, washing with water after dissolving the crude product in a solvent like hexane can help remove some of the tetramethylurea.[10] Recrystallization can also be an effective purification method if your product is a solid.[18]
-
-
HOAt: This byproduct is generally easier to remove during a standard aqueous workup.
Q2.2: How can I minimize the formation of the guanidinylation byproduct?
A2.2: The formation of the guanidinium byproduct occurs when the amine reacts directly with HATU. To minimize this:
-
Pre-activate the carboxylic acid: Allow the carboxylic acid to react with HATU and the base for a few minutes (e.g., 5-15 minutes) before adding the amine. This ensures that the HATU is consumed in the formation of the active ester.[14]
-
Use appropriate stoichiometry: Avoid using a large excess of HATU.
Problem 3: Reaction Monitoring and Visual Cues
Q3.1: How can I effectively monitor the progress of my HATU reaction?
A3.1:
-
TLC: Thin Layer Chromatography is a quick and easy way to monitor the disappearance of the starting materials (carboxylic acid and amine) and the appearance of the amide product.
-
HPLC: High-Performance Liquid Chromatography provides a more quantitative analysis of the reaction progress, allowing you to determine the percentage conversion to the product.[19]
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify the product and any byproducts being formed during the reaction.
Q3.2: Is there a visual indicator that the reaction is proceeding?
A3.2: Yes, a color change is often observed during HATU-mediated couplings. The reaction mixture typically turns from colorless to a yellow or sometimes reddish color.[20] This color is due to the formation of the HOAt anion byproduct.[20] The intensity of the color can give a qualitative indication of the reaction's progress, with the color deepening as more product is formed. However, it is important to rely on chromatographic methods for accurate monitoring of reaction completion.[20]
Experimental Protocols
General Protocol for HATU-Mediated Amide Coupling
-
Preparation:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents. DMF is a common choice.[7]
-
Work under an inert atmosphere (e.g., nitrogen or argon), especially if your substrates are sensitive to air or moisture.
-
-
Reaction Setup:
-
To a stirred solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Add HATU (1.1 eq) to the mixture.
-
Stir the mixture at room temperature for 5-15 minutes to allow for the pre-activation of the carboxylic acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or HPLC until the starting materials are consumed. Reaction times can vary from 1 to 24 hours depending on the substrates.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or saturated NH4Cl solution), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
-
Visualizations
Caption: Mechanism of HATU-mediated amide bond formation.
References
- 1. nbinno.com [nbinno.com]
- 2. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. How To [chem.rochester.edu]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 2-Tert-butylpyrimidine-5-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-tert-butylpyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for this compound?
A1: The most prevalent and scalable approach is a two-step synthesis. The first step involves the condensation of pivalamidine hydrochloride with diethyl ethoxymethylenemalonate (DEEM) to form ethyl 2-tert-butylpyrimidine-5-carboxylate. The subsequent step is the hydrolysis of the resulting ester to the desired carboxylic acid.
Q2: What are the critical starting materials for this synthesis, and are they commercially available?
A2: The key starting materials are pivalamidine hydrochloride and diethyl ethoxymethylenemalonate (DEEM). DEEM is a readily available commercial reagent. Pivalamidine hydrochloride is also commercially available but can be synthesized in-house for large-scale operations via the Pinner reaction from pivalonitrile.
Q3: What are the typical yields for each step in the synthesis?
A3: For detailed yield information, please refer to the quantitative data tables in the Experimental Protocols section. Generally, the condensation step to form the pyrimidine ester can achieve yields in the range of 70-85%, and the subsequent hydrolysis to the carboxylic acid typically provides yields of 85-95%.
Q4: What are the main safety precautions to consider during this synthesis?
A4: It is crucial to handle sodium ethoxide, a strong base, with care in an inert, anhydrous atmosphere. The Pinner reaction for synthesizing pivalamidine hydrochloride involves the use of anhydrous HCl gas, which is corrosive and requires a well-ventilated fume hood and appropriate personal protective equipment (PPE).
Q5: How can the final product, this compound, be purified on a large scale?
A5: The most effective method for purifying the final product on a large scale is crystallization. A common solvent system for crystallization is a mixture of ethanol and water. For detailed guidance, please see the purification protocol provided below.
Experimental Protocols
Workflow for the Scalable Synthesis
Caption: Overall workflow for the scalable synthesis.
Detailed Methodologies
Step 1: Synthesis of Pivalamidine Hydrochloride
-
Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a drying tube is charged with anhydrous ethanol and pivalonitrile.
-
Pinner Salt Formation: The mixture is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the solution with vigorous stirring. The reaction is monitored by GC until the nitrile is consumed.
-
Ammonolysis: The resulting Pinner salt suspension is treated with a solution of ammonia in ethanol at low temperature.
-
Isolation: The reaction mixture is allowed to warm to room temperature and stirred overnight. The resulting precipitate of ammonium chloride is filtered off, and the filtrate is concentrated under reduced pressure to yield crude pivalamidine hydrochloride.
Step 2: Synthesis of Ethyl 2-tert-butylpyrimidine-5-carboxylate
-
Reaction Setup: A reactor is charged with anhydrous ethanol and sodium metal under an inert atmosphere to prepare sodium ethoxide.
-
Reagent Addition: Pivalamidine hydrochloride and diethyl ethoxymethylenemalonate (DEEM) are added sequentially to the sodium ethoxide solution.
-
Reaction: The mixture is heated to reflux and monitored by HPLC.
-
Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography for smaller scales, or used directly in the next step for large-scale synthesis if the purity is sufficient.
Step 3: Hydrolysis to this compound
-
Saponification: The crude ethyl 2-tert-butylpyrimidine-5-carboxylate is dissolved in a mixture of ethanol and aqueous sodium hydroxide.
-
Reaction: The mixture is heated to reflux until the ester is fully consumed (monitored by TLC or HPLC).
-
Acidification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried. For higher purity, the crude product is recrystallized from an ethanol/water mixture.
Quantitative Data
Table 1: Reaction Parameters for the Synthesis of Ethyl 2-tert-butylpyrimidine-5-carboxylate
| Parameter | Value |
| Reactants | Pivalamidine HCl, Diethyl Ethoxymethylenemalonate |
| Base | Sodium Ethoxide |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-8 hours |
| Typical Yield | 75-85% |
Table 2: Parameters for the Hydrolysis of Ethyl 2-tert-butylpyrimidine-5-carboxylate
| Parameter | Value |
| Reactant | Ethyl 2-tert-butylpyrimidine-5-carboxylate |
| Reagent | Sodium Hydroxide |
| Solvent | Ethanol/Water |
| Temperature | Reflux (approx. 80-90 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-95% |
Troubleshooting Guide
Troubleshooting Workflow
Caption: General troubleshooting decision workflow.
Step 1: Pivalamidine Hydrochloride Synthesis (Pinner Reaction)
-
Q: The yield of pivalamidine hydrochloride is low. What could be the cause?
-
A: Insufficiently anhydrous conditions can lead to the hydrolysis of the intermediate Pinner salt to the corresponding ester. Ensure all glassware is oven-dried and that anhydrous solvents are used. The HCl gas must also be anhydrous. Incomplete reaction of the nitrile is also a possibility; ensure sufficient HCl is bubbled through the reaction mixture.
-
-
Q: The Pinner reaction is not going to completion. How can I drive it forward?
-
A: The reaction is often an equilibrium process. Ensure a continuous stream of anhydrous HCl is bubbled through the solution to maintain acidic conditions and drive the reaction forward. Monitor the reaction progress by taking aliquots and analyzing them by GC or NMR.
-
Step 2: Ethyl 2-tert-butylpyrimidine-5-carboxylate Synthesis
-
Q: The condensation reaction to form the pyrimidine ester is giving a low yield. What are the likely reasons?
-
A: The quality of the sodium ethoxide is critical. It should be freshly prepared or a high-quality commercial grade stored under inert gas. The presence of moisture can neutralize the base and inhibit the reaction. Also, ensure the stoichiometry of the reactants is correct. An excess of the amidine or DEEM may be required for optimal conversion.
-
-
Q: I am observing significant byproduct formation in the condensation step. What are these byproducts and how can I minimize them?
-
A: Common byproducts can arise from the self-condensation of DEEM or the decomposition of the amidine under basic conditions. To minimize these, ensure the reaction temperature is controlled and the reagents are added in the correct order. Adding the amidine and DEEM to the base solution at a controlled rate can sometimes improve selectivity.
-
Step 3: Hydrolysis and Purification
-
Q: The hydrolysis of the ester is incomplete. What should I do?
-
A: Increase the reaction time or the amount of sodium hydroxide. Ensure the reaction mixture is homogeneous; if the ester has limited solubility, increasing the proportion of ethanol in the solvent mixture can help. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
-
Q: I am having trouble crystallizing the final product. What can I do to improve crystallization?
-
A: Ensure the pH of the solution after acidification is low enough to fully protonate the carboxylic acid and induce precipitation. The rate of cooling during crystallization is also important; slow cooling generally leads to larger, purer crystals. If the product oils out, try adding a co-solvent or using seeding crystals to induce crystallization. The solvent ratio of ethanol to water may need to be optimized for your specific scale.
-
Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrimidine synthesis. The following sections offer detailed solutions to common challenges encountered during reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for monitoring the progress of my pyrimidine synthesis reaction?
A1: The choice of technique depends on several factors including the nature of your starting materials and products, the reaction solvent, and available equipment.
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Thin-Layer Chromatography (TLC): A rapid, qualitative, and cost-effective method ideal for initial reaction screening and monitoring the disappearance of starting materials and the appearance of products.[1][2][3] It is particularly useful for reactions with significant polarity differences between reactants and products.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of reaction progress, allowing for the determination of conversion rates and purity.[4][5][6][7][8] It is highly reproducible and can be coupled with various detectors (e.g., UV, MS) for enhanced specificity.
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Gas Chromatography (GC): Suitable for volatile and thermally stable pyrimidine derivatives. It provides excellent separation and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ reaction monitoring to observe the formation of intermediates and products in real-time.[9][10][11][12][13]
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Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information, confirming the identity of products and byproducts with high sensitivity and specificity.[4][5][14][15][16]
Q2: How can I effectively monitor a solid-phase pyrimidine synthesis?
A2: Monitoring solid-phase reactions can be challenging. A common method involves cleaving a small amount of resin, followed by analysis of the cleaved material by TLC, HPLC, or LC-MS.[2] Alternatively, techniques like in-situ monitoring using specialized probes can be employed.[17][18][19][20]
Q3: My TLC spots are streaking. What could be the cause and how can I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
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Sample Overloading: Applying too much sample to the plate. Try spotting a more dilute solution.
-
Inappropriate Solvent System: The mobile phase may not be optimal for your compounds. Adjust the polarity of the solvent system.
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Sample Insolubility: The sample may not be fully dissolved in the spotting solvent. Ensure complete dissolution before spotting.
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Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to the mobile phase can help.
Q4: I am not seeing good separation of my reactant and product peaks in HPLC. What should I do?
A4: Poor separation in HPLC can be addressed by:
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Optimizing the Mobile Phase: Adjust the gradient or isocratic composition of your mobile phase. For reverse-phase HPLC, changing the ratio of organic solvent to water is a common starting point.[6]
-
Changing the Column: Use a column with a different stationary phase (e.g., C18, C8, Phenyl) or a smaller particle size for higher resolution.
-
Adjusting the Flow Rate: Lowering the flow rate can sometimes improve resolution.
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Modifying the Temperature: Operating the column at a slightly elevated temperature can improve peak shape and resolution.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the monitoring of your pyrimidine synthesis.
Issue 1: Inconsistent Rf values in TLC analysis.
-
Possible Cause:
-
Changes in the mobile phase composition.
-
Inconsistent saturation of the TLC chamber.
-
Variation in the stationary phase (different batches of TLC plates).
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Temperature fluctuations.
-
-
Solution:
-
Always prepare fresh mobile phase for each experiment.
-
Ensure the TLC chamber is properly sealed and allow it to saturate with the mobile phase vapor for at least 15-20 minutes before placing the plate inside.
-
Use TLC plates from the same manufacturer and batch if possible.
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Conduct experiments in a temperature-controlled environment.
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Issue 2: The reaction appears complete by TLC, but NMR analysis shows the presence of starting material.
-
Possible Cause:
-
Co-elution of the starting material and product on the TLC plate.
-
The starting material may not be UV-active, making it invisible on the TLC plate if only a UV lamp is used for visualization.
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The concentration of the remaining starting material is below the detection limit of TLC but detectable by the more sensitive NMR technique.
-
-
Solution:
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Try different solvent systems for your TLC to achieve better separation.
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Use a variety of visualization techniques for the TLC plate (e.g., UV light, iodine chamber, potassium permanganate stain) to ensure all components are visible.
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Rely on more quantitative methods like HPLC or NMR for determining final reaction completion.[9]
-
Issue 3: Unexpected peaks in the HPLC or LC-MS chromatogram.
-
Possible Cause:
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Formation of byproducts or isomers.
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Presence of impurities in the starting materials or reagents.
-
Degradation of the product or starting materials.
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Contamination from the solvent or instrument.
-
-
Solution:
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Use MS detection to identify the molecular weight of the unexpected peaks and deduce their potential structures.
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Analyze the starting materials for purity before starting the reaction.
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Investigate the stability of your compounds under the reaction and analysis conditions.
-
Run a blank injection (solvent only) to check for system contamination.
-
Data Presentation
Table 1: Comparison of Common Reaction Monitoring Techniques
| Technique | Principle | Mode | Throughput | Cost | Key Advantages | Key Limitations |
| TLC | Differential partitioning between a stationary and mobile phase | Qualitative | High | Low | Rapid, simple, allows for parallel analysis | Low resolution, not quantitative |
| HPLC | High-pressure separation on a packed column | Quantitative | Medium | Medium | High resolution, quantitative, reproducible | Requires method development, higher cost |
| GC | Separation of volatile compounds in a gaseous mobile phase | Quantitative | Medium | Medium | Excellent for volatile compounds, high resolution | Not suitable for non-volatile or thermally labile compounds |
| NMR | Nuclear spin transitions in a magnetic field | Quantitative | Low | High | Provides detailed structural information, in-situ monitoring | Lower sensitivity, expensive instrumentation |
| MS | Mass-to-charge ratio of ionized molecules | Qualitative/Quantitative | High | High | High sensitivity, provides molecular weight information | May require chromatographic separation for complex mixtures |
Experimental Protocols
Protocol 1: General Procedure for Thin-Layer Chromatography (TLC)
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Plate Preparation: Using a pencil, gently draw a thin starting line approximately 1 cm from the bottom of a TLC plate.
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Sample Application: Dissolve a small amount of your reaction mixture in a volatile solvent. Using a capillary tube or micropipette, spot a small amount of the solution onto the starting line. Also, spot the starting material and a co-spot (mixture of starting material and reaction mixture) for comparison.[1]
-
Development: Place the TLC plate in a developing chamber containing the appropriate mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp or by using a chemical stain (e.g., iodine vapor, potassium permanganate).
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Protocol 2: General Procedure for High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Take an aliquot of the reaction mixture and quench the reaction if necessary. Dilute the sample with a suitable solvent (often the mobile phase). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrument Setup:
-
Choose an appropriate HPLC column (e.g., C18 reverse-phase).[6]
-
Set up the mobile phase composition (isocratic or gradient). A common mobile phase for pyrimidine analysis is a mixture of acetonitrile and water with a modifier like formic acid or ammonium formate.[7]
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Set the flow rate (e.g., 1 mL/min).
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Set the detector wavelength (e.g., 254 nm, where many pyrimidines absorb UV light).
-
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material and product by comparing their retention times with those of authentic standards. The peak area can be used to quantify the conversion and purity.
Visualizations
Caption: General workflow for monitoring a pyrimidine synthesis reaction.
Caption: Troubleshooting guide for streaking on TLC plates.
References
- 1. theochem.mercer.edu [theochem.mercer.edu]
- 2. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica) application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 8. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. | Semantic Scholar [semanticscholar.org]
- 12. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. mt.com [mt.com]
- 20. In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of solvent choice on 2-Tert-butylpyrimidine-5-carboxylic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Tert-butylpyrimidine-5-carboxylic acid. The information focuses on the critical role of solvent selection in common synthetic transformations such as esterification and amide coupling.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
Q2: How does the polarity of the solvent affect reactions with this compound?
A2: Solvent polarity plays a crucial role in several aspects of the reaction:
-
Solubility: Both the starting material and any reagents used must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture, which often leads to faster and more complete reactions.
-
Reaction Rate: Polar solvents can stabilize charged intermediates and transition states, which can accelerate the reaction rate. For instance, in amide coupling, the formation of activated esters is often more efficient in polar solvents.
-
Side Reactions: In some cases, highly polar solvents can promote undesirable side reactions. For example, in carbodiimide-mediated couplings, the formation of N-acylurea byproducts can be more prevalent in very polar solvents.[2]
Q3: Should I use a protic or aprotic solvent for my reaction?
A3: The choice between a protic (e.g., methanol, ethanol) and an aprotic (e.g., DCM, THF, DMF) solvent depends on the specific reaction:
-
Esterification (Fischer): Protic solvents, specifically the alcohol reactant, are often used in excess as the solvent.
-
Amide Coupling: Aprotic solvents are generally preferred. Protic solvents can interfere with the coupling reagents and can also solvate the amine nucleophile, reducing its reactivity. Polar aprotic solvents like DMF, DCM, and acetonitrile are common choices.
Q4: Can the pyrimidine ring in this compound influence solvent choice?
A4: Yes, the nitrogen atoms in the pyrimidine ring can be basic and may interact with acidic reagents or catalysts. In some cases, this can influence the solubility and reactivity. The choice of solvent should be one that does not strongly interact with the pyrimidine ring in a way that would inhibit the desired reaction. For instance, using a non-coordinating solvent may be beneficial if metal catalysis is involved.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 126230-73-7 | |
| Molecular Formula | C₉H₁₂N₂O₂ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| Melting Point | 170-171 °C |
Table 2: Qualitative Impact of Solvent Choice on Common Reactions of this compound
| Solvent | Polarity | Type | Suitability for Esterification (Steglich) | Suitability for Amide Coupling (EDC/HOBt) | General Comments |
| Dichloromethane (DCM) | Medium | Aprotic | Good | Excellent | Good for minimizing N-acylurea formation in carbodiimide couplings.[2] |
| Tetrahydrofuran (THF) | Medium | Aprotic | Good | Good | A versatile solvent, but must be anhydrous. |
| Acetonitrile (MeCN) | High | Aprotic | Fair | Good | Can be a good alternative to DMF. |
| N,N-Dimethylformamide (DMF) | High | Aprotic | Fair | Excellent | Excellent solvating power, but can be difficult to remove and may promote side reactions.[2] |
| Dimethyl sulfoxide (DMSO) | High | Aprotic | Fair | Good | High boiling point can be problematic for product isolation. Excellent for dissolving poorly soluble starting materials. |
| Methanol (MeOH) / Ethanol (EtOH) | High | Protic | Excellent (as reactant) | Poor | Not recommended for amide couplings due to interference with reagents. |
| Ethyl Acetate (EtOAc) | Medium | Aprotic | Good | Fair | A greener solvent option, but may have lower solvating power for some reagents. |
Disclaimer: The suitability ratings are based on general principles of organic chemistry and may require optimization for specific substrates and reaction conditions.
Troubleshooting Guides
Esterification (e.g., Steglich Esterification)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Poor solubility of the carboxylic acid. 2. Inactive coupling reagent (e.g., DCC, EDC). 3. Insufficient catalyst (e.g., DMAP). | 1. Switch to a more polar aprotic solvent like THF or DMF to improve solubility. 2. Use fresh coupling reagent. 3. Ensure an adequate amount of catalyst is used. |
| Formation of N-Acylurea Byproduct | The O-acylisourea intermediate rearranges before reacting with the alcohol. This is more common in highly polar solvents. | Switch to a less polar solvent like Dichloromethane (DCM). |
| Difficult Purification | The dicyclohexylurea (DCU) byproduct from DCC is often difficult to remove. | 1. After the reaction, cool the mixture to precipitate the DCU and filter it off. 2. Consider using EDC, as the corresponding urea byproduct is water-soluble and can be removed with an acidic aqueous wash. |
Amide Coupling (e.g., using EDC/HOBt)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Poor solubility of the carboxylic acid. 2. Deactivation of coupling reagents. 3. Low nucleophilicity of the amine. 4. Use of a protic solvent. | 1. Use a highly polar aprotic solvent like DMF. 2. Ensure all reagents are fresh and the reaction is performed under anhydrous conditions. 3. Increase the reaction temperature or use a more potent coupling reagent system like HATU/DIPEA. 4. Switch to an aprotic solvent such as DCM, THF, or DMF. |
| Epimerization (if chiral centers are present) | The activated carboxylic acid is susceptible to racemization, especially with prolonged reaction times or elevated temperatures. | Use a racemization-suppressing additive like HOBt or HOAt. Perform the reaction at a lower temperature (e.g., 0 °C). |
| Formation of Guanidinium Byproduct | The amine reactant can react directly with some uronium/aminium-based coupling reagents (e.g., HBTU, HATU). | Ensure the carboxylic acid is activated first by adding the coupling reagent before adding the amine. |
Experimental Protocols
General Starting Procedure for Steglich Esterification
This protocol is a general starting point and may require optimization.
-
To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.2 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, if using DCC, cool the reaction mixture to precipitate the dicyclohexylurea (DCU) and remove by filtration.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Starting Procedure for Amide Coupling using EDC/HOBt
This protocol is a general starting point and may require optimization.
-
Dissolve this compound (1.0 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M) under an inert atmosphere.
-
Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).
-
Cool the mixture to 0 °C.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General workflow for amide coupling reactions.
Caption: Logical steps for troubleshooting low yield in amide coupling.
References
Validation & Comparative
A Comparative Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid and Other Pyrimidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-tert-butylpyrimidine-5-carboxylic acid with other pyrimidine derivatives, focusing on their potential applications in drug discovery. The analysis is supported by experimental data from publicly available research, detailing the structure-activity relationships, biological activities, and underlying mechanisms of action of this important class of heterocyclic compounds.
Introduction to Pyrimidine Derivatives in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence in nature, as a key component of nucleobases, and its versatile chemical reactivity make it a privileged structure for the design of novel therapeutics.[1][2][3][4][5] Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3][4][5] The biological effects of pyrimidine derivatives are highly dependent on the nature and position of substituents on the pyrimidine ring, which influence the molecule's physicochemical properties, target binding affinity, and metabolic stability.[3][5]
This guide focuses on this compound, a derivative with a bulky hydrophobic group at the 2-position and a carboxylic acid at the 5-position. While direct biological data for this specific compound is limited in the public domain, this guide will infer its potential activity by comparing it with structurally related pyrimidine derivatives.
Physicochemical Properties and Synthesis
The physicochemical properties of a drug candidate are critical for its pharmacokinetic and pharmacodynamic profile. The presence of the tert-butyl group in this compound is expected to increase its lipophilicity, which can enhance membrane permeability. The carboxylic acid group, on the other hand, provides a site for hydrogen bonding and can influence solubility and target interactions.
The synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported through various methods, including the reaction of amidinium salts with 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt. While a specific synthesis for this compound is not detailed in the available literature, its synthesis can be conceptually approached through established pyrimidine ring formation methodologies.
Experimental Workflow: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
References
- 1. US10973913B2 - JAK inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
Comparative Biological Activity of 2-Tert-butylpyrimidine-5-carboxylic Acid Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological activities of 2-Tert-butylpyrimidine-5-carboxylic acid and its structural analogs. The information presented is based on established structure-activity relationships (SAR) within the broader class of pyrimidine derivatives, a scaffold known for its diverse pharmacological properties, including anticancer and kinase inhibitory activities.
The pyrimidine core is a privileged structure in medicinal chemistry, forming the basis for numerous approved drugs. Modifications to the pyrimidine ring can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties. This guide explores hypothetical, yet representative, analogs of this compound to illustrate the potential impact of structural changes on their anticancer and kinase inhibitory activities. The data presented is inferred from existing literature on related pyrimidine compounds and serves as a guide for designing future experimental studies.
Inferred Biological Activity Comparison
The following table summarizes the parent compound, this compound, and a selection of its hypothetical analogs. The predicted impact on biological activity is based on general SAR principles observed in pyrimidine-based anticancer and kinase inhibitors. It is crucial to note that these are predictions and require experimental validation.
| Compound ID | Structure | Modification from Parent Compound | Predicted Impact on Anticancer Activity | Predicted Kinase Inhibitory Potency | Rationale for Prediction (based on literature SAR) |
| Parent | This compound | - | Baseline | Baseline | The tert-butyl group at C2 and carboxylic acid at C5 provide a starting point for activity. |
| Analog 1 | 2-Tert-butyl-N-phenylpyrimidine-5-carboxamide | Carboxylic acid converted to a phenyl amide | Potentially Increased | Potentially Increased | Amide derivatives often show enhanced biological activity and can form additional hydrogen bonds with target proteins. The phenyl group can provide further interactions. |
| Analog 2 | 2-Tert-butyl-4-aminopyrimidine-5-carboxylic acid | Addition of an amino group at C4 | Likely Increased | Likely Increased | The 4-amino group is a common feature in many potent pyrimidine-based kinase inhibitors, often acting as a key hydrogen bond donor. |
| Analog 3 | 2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid | Addition of a chloro group at C4 | Variable | Variable | The chloro group can alter electronic properties and provide additional interactions, but its effect is highly dependent on the specific target. It can also serve as a handle for further synthetic modifications. |
| Analog 4 | Ethyl 2-tert-butylpyrimidine-5-carboxylate | Carboxylic acid converted to an ethyl ester | Potentially Decreased (in vitro) | Potentially Decreased (in vitro) | Esterification may reduce the ability to form key interactions that the carboxylic acid provides. However, it may improve cell permeability, acting as a prodrug that is hydrolyzed intracellularly. |
Experimental Protocols
To experimentally validate the predicted biological activities of these analogs, the following standard assays are recommended:
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (parent compound and analogs) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay quantifies the phosphorylation of a substrate by a kinase. The inhibition of this phosphorylation by a test compound is measured. Various detection methods can be used, including radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of ATP remaining after the kinase reaction).
Protocol (Luminescence-based):
-
Reagent Preparation: Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.
-
Compound Addition: In a 96-well plate, add the test compounds at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
ATP Detection: Stop the kinase reaction and measure the amount of remaining ATP using a luciferase-based reagent that produces a luminescent signal proportional to the ATP concentration.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A decrease in kinase activity results in a higher ATP concentration and thus a stronger luminescent signal. The IC50 value can be calculated by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a relevant signaling pathway and a general experimental workflow for the evaluation of these compounds.
Caption: A simplified diagram of the Aurora A kinase signaling pathway, a common target for pyrimidine-based anticancer agents.
Caption: A general experimental workflow for the synthesis and biological evaluation of novel pyrimidine-based compounds.
Conclusion
Spectroscopic Analysis for the Structural Confirmation of 2-Tert-butylpyrimidine-5-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the structural confirmation of 2-Tert-butylpyrimidine-5-carboxylic acid. By examining predicted and experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document offers a comprehensive approach to verifying the molecular structure of the target compound against relevant alternatives.
Spectroscopic Data Comparison
The structural integrity of this compound can be unequivocally confirmed through a multi-technique spectroscopic approach. This section presents a comparative summary of the expected and observed spectral data for the target molecule and two closely related compounds: Pyrimidine-5-carboxylic acid and 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
¹H NMR Data Summary
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound (Predicted) | ~9.2 (s, 1H, H4), ~9.0 (s, 1H, H6), ~1.4 (s, 9H, C(CH₃)₃), ~13.0 (br s, 1H, COOH) |
| Pyrimidine-5-carboxylic acid (Experimental) | 9.42 (s, 1H, H2), 9.25 (s, 2H, H4, H6) |
| 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid (Predicted) | ~8.9 (s, 1H, H6), ~2.7 (s, 3H, CH₃), ~1.4 (s, 9H, C(CH₃)₃), ~13.0 (br s, 1H, COOH) |
¹³C NMR Data Summary
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound (Predicted) | ~175 (C=O), ~168 (C2), ~160 (C4), ~158 (C6), ~125 (C5), ~38 (C(CH₃)₃), ~29 (C(CH₃)₃) |
| Pyrimidine-5-carboxylic acid (Experimental) | 165.4 (COOH), 160.5 (C4, C6), 158.1 (C2), 123.8 (C5) |
| 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid (Predicted) | ~175 (C=O), ~168 (C2), ~165 (C4), ~155 (C6), ~128 (C5), ~38 (C(CH₃)₃), ~29 (C(CH₃)₃), ~24 (CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Expected) | Pyrimidine Derivatives (General)[1] | Carboxylic Acids (General)[2] |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | - | 3300-2500 (broad) |
| C-H stretch (Aromatic/Alkyl) | 3100-2850 | 2978-2920 | - |
| C=O stretch (Carboxylic Acid) | ~1710 | 1699-1620 | 1760-1710 |
| C=N stretch (Pyrimidine Ring) | ~1570 | 1575-1525 | - |
| C=C stretch (Pyrimidine Ring) | ~1550 | 1596-1570 | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Mass Spectrometry Data Summary
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| This compound | 180.09 | 165 ([M-CH₃]⁺), 124 ([M-C(CH₃)₃]⁺), 136 ([M-CO₂]⁺), 111 ([M-COOH-C(CH₃)₃]⁺) |
| Pyrimidine-5-carboxylic acid | 124.03 | 107 ([M-OH]⁺), 96 ([M-CO]⁺), 79 ([M-COOH]⁺) |
| 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid | 194.11 | 179 ([M-CH₃]⁺), 138 ([M-C(CH₃)₃]⁺), 150 ([M-CO₂]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Probe: 5 mm BBFO probe.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): ~4 s
-
Spectral Width (SW): 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): ~1.5 s
-
Spectral Width (SW): 240 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (~1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Instrument Setup:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Accessory: Attenuated Total Reflectance (ATR) or transmission holder.
-
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet before acquiring the sample spectrum.
-
-
Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
-
Instrument Setup:
-
Mass Spectrometer: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
-
Data Acquisition:
-
Mass Range: m/z 40-500.
-
Scan Speed: ~1 scan/s.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for structural confirmation is depicted in the following diagram.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
Validating the Purity of Synthesized 2-Tert-butylpyrimidine-5-carboxylic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 2-Tert-butylpyrimidine-5-carboxylic acid. To offer a practical perspective, we compare its purity profile with that of a structurally related analogue, 2-phenylpyrimidine-5-carboxylic acid, synthesized under similar laboratory conditions.
Comparative Purity Analysis
The purity of synthesized lots of this compound and the alternative, 2-phenylpyrimidine-5-carboxylic acid, was assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A summary of the quantitative data is presented below.
| Compound | Synthesis Batch | Purity by HPLC (%)[1][2][3] | Purity by qNMR (%) | Major Impurity (by MS)[4] |
| This compound | BT-A-001 | 98.7 | 98.5 | Unreacted starting material |
| This compound | BT-A-002 | 99.2 | 99.1 | Solvent residue |
| 2-phenylpyrimidine-5-carboxylic acid | PH-B-001 | 97.5 | 97.2 | By-product of over-reaction |
| 2-phenylpyrimidine-5-carboxylic acid | PH-B-002 | 98.1 | 97.9 | Unidentified |
Experimental Workflow
The following diagram illustrates the comprehensive workflow for validating the purity of the synthesized pyrimidine-5-carboxylic acids.
Caption: Workflow for the synthesis, purification, and purity validation of pyrimidine-5-carboxylic acids.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this guide are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of the synthesized compounds by separating the main compound from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then re-equilibrate at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compounds and to quantify their purity using a certified internal standard (quantitative NMR or qNMR).
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: Maleic anhydride (certified reference material).
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into an NMR tube. Add 0.75 mL of DMSO-d6 and dissolve completely.
-
¹H NMR Parameters: 16 scans, relaxation delay of 30 seconds.
-
Data Processing: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the vinylic protons of the maleic anhydride internal standard.
Mass Spectrometry (MS)
Objective: To identify the molecular weight of the main compound and to characterize any major impurities detected by HPLC.
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and negative ion modes.
-
Sample Infusion: The eluent from the HPLC can be directly introduced into the MS detector.
-
Mass Range: m/z 100 - 1000.
-
Data Analysis: The mass-to-charge ratio (m/z) of the main peak is compared with the theoretical mass of the target compound. The m/z of impurity peaks are used to propose potential structures.
Signaling Pathway Diagram (Hypothetical)
For drug development professionals, understanding the potential biological targets is crucial. While the specific signaling pathway for this compound is under investigation, a hypothetical pathway involving the inhibition of a kinase is presented below for illustrative purposes.
Caption: Hypothetical inhibition of Kinase X by this compound.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. 126230-73-7|2-(tert-Butyl)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]
Comparative study of synthesis methods for 2-substituted pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The substituent at the 2-position, in particular, is crucial for modulating the biological activity of these compounds. This guide provides a comparative analysis of prominent synthetic methods for introducing this key feature, offering a valuable resource for researchers in drug discovery and organic synthesis. We will delve into the classical Pinner synthesis, modern one-pot procedures, efficient microwave-assisted protocols, and environmentally benign green chemistry approaches.
Comparative Analysis of Synthesis Methods
The choice of synthetic route to 2-substituted pyrimidines is often dictated by factors such as desired substitution patterns, substrate availability, reaction efficiency, and scalability. Below is a comparative overview of four major strategies.
The Pinner Synthesis: A Classic Approach
The Pinner synthesis is a long-established and versatile method for the preparation of pyrimidines. It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[1][2] This method's primary advantage is its reliability and the wide availability of starting materials. However, it can sometimes be limited by harsh reaction conditions and modest yields, particularly with complex substrates.
Advantages:
-
Well-established and widely documented.
-
Utilizes readily available starting materials.
-
Broad substrate scope.
Disadvantages:
-
Often requires strongly basic or acidic conditions.
-
Can result in low to moderate yields.
-
May not be suitable for sensitive functional groups.
One-Pot Syntheses: Efficiency in a Single Step
Modern organic synthesis emphasizes efficiency and atom economy, making one-pot reactions highly attractive. Several one-pot methods for the synthesis of 2-substituted pyrimidines have been developed, often involving multi-component reactions. These methods streamline the synthetic process by avoiding the isolation of intermediates, which can lead to higher overall yields and reduced waste. For example, a facile one-pot synthesis of 2-aryl-fused pyrimidones from aminoacrylates and lactams has been reported to provide better yields than traditional condensation methods.[3][4]
Advantages:
-
High efficiency due to the reduction of synthetic steps.
-
Often leads to higher overall yields.
-
Reduces solvent waste and purification efforts.
Disadvantages:
-
Optimization of reaction conditions for multiple steps can be challenging.
-
Substrate scope may be more limited compared to classical methods.
-
Potential for side reactions if not carefully controlled.
Microwave-Assisted Synthesis: Accelerating Discovery
The use of microwave irradiation has revolutionized organic synthesis by significantly reducing reaction times and often improving yields.[5] For the synthesis of 2,4,6-trisubstituted pyrimidines, microwave-assisted protocols have been shown to dramatically decrease reaction times from hours to minutes, with enhanced yields.[6] This acceleration is particularly valuable in high-throughput screening and the rapid generation of compound libraries for drug discovery.
Advantages:
-
Drastic reduction in reaction times.[6]
-
Often results in higher yields and cleaner reaction profiles.
-
Enables reactions that are difficult to achieve with conventional heating.
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Scalability can be a concern for industrial applications.
-
Potential for localized overheating and side product formation if not properly optimized.
Green Chemistry Approaches: Sustainable Synthesis
With a growing emphasis on environmental sustainability, green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals. For pyrimidine synthesis, this includes the use of environmentally benign solvents like water, solvent-free reaction conditions, and the use of recyclable catalysts.[7][8] For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been successfully achieved using agro-waste extracts as a solvent medium under microwave irradiation, offering a highly eco-friendly alternative.[7]
Advantages:
-
Reduced environmental impact through the use of non-toxic solvents and reagents.
-
Often involves milder reaction conditions.
-
Promotes the use of renewable resources and waste reduction.
Disadvantages:
-
The efficiency and substrate scope may not yet match conventional methods in all cases.
-
"Green" catalysts may require specialized preparation.
-
Separation of products from aqueous media can sometimes be challenging.
Data Presentation
The following tables summarize quantitative data for the different synthesis methods, providing a direct comparison of their performance with various substrates.
Table 1: Comparison of Yields for Different Synthesis Methods
| Method | Substrate 1 (Example) | Substrate 2 (Example) | Product | Yield (%) | Reference |
| Pinner Synthesis | Chalcone derivative | Guanidinium carbonate | 2-Amino-4,6-diarylpyrimidine | 65 | [9] |
| One-Pot Synthesis | Aminoacrylate | Lactam | 2-Aryl-fused pyrimidone | 70-85 | [3][4] |
| Microwave-Assisted | Guanidine functionalized resin | 2-(1-ethoxyethylidene)malononitrile | Polymer-bound 2,4-diaminopyrimidine-5-carbonitrile | 90 | [6] |
| Green Chemistry | Aromatic aldehyde, ethyl cyanoacetate, barbituric acid | Agro-waste extract (solvent) | Pyrano[2,3-d]pyrimidine derivative | 85-95 | [7] |
Table 2: Comparison of Reaction Conditions
| Method | Typical Solvent(s) | Typical Temperature | Typical Reaction Time | Catalyst (if any) | Reference |
| Pinner Synthesis | DMF | Reflux | Several hours | Base (e.g., K2CO3) | [9] |
| One-Pot Synthesis | 1,2-dichloroethane | 90 °C | 12 hours | POCl3 | [3][4] |
| Microwave-Assisted | NMP, Ethanol | 85-120 °C | 10-40 minutes | Cs2CO3, Triethylamine | [6] |
| Green Chemistry | Water/Ethanol | Room Temperature | 40 minutes | Agro-waste extract, Ultrasound irradiation | [7][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: One-Pot Synthesis of 2-Aryl-fused Pyrimidones[4][5]
-
A mixture of the appropriate aminoacrylate (0.739 mmol), 1,2-dichloroethane (5 mL), the corresponding lactam (0.739 mmol), and phosphorous oxychloride (1.5 mmol) is taken in a round-bottom flask.
-
The reaction mixture is stirred at 90°C for 12 hours under a nitrogen atmosphere.
-
The progress of the reaction is monitored by LC-MS.
-
After completion, the reaction mixture is cooled to room temperature.
-
The reaction is quenched with a 10% sodium bicarbonate solution and extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated on a rotary evaporator.
-
The crude product is purified by silica gel chromatography to yield the pure 2-aryl-fused pyrimidone.
Protocol 2: Microwave-Assisted Solid-Phase Synthesis of a Trisubstituted Pyrimidine[3][7]
-
Chloromethyl polystyrene resin (250 mg) is swelled in N-methyl-2-pyrrolidone (NMP).
-
Guanidine hydrochloride (2 mmol) and cesium carbonate (400 mg) are added, and the mixture is subjected to microwave irradiation at 85°C for 10 minutes.
-
The resin is filtered and washed successively with NMP, an NMP:H2O (1:1) mixture, methanol, and dichloromethane, and then dried.
-
The resulting guanidine-functionalized resin (250 mg) is treated with an ethanolic solution of 2-(1-ethoxyethylidene)malononitrile (4 mmol) and triethylamine (0.4 mL).
-
The mixture is subjected to microwave irradiation at 60°C for 20 minutes.
-
The resulting resin is filtered, washed with methanol and dichloromethane, and dried.
-
The pyrimidine nucleus is cleaved from the resin using a trifluoroacetic acid (TFA) solution in dichloromethane (1:9).
-
The product is isolated and purified to yield the 2,4-diaminopyrimidine-5-carbonitrile.
Protocol 3: Green Synthesis of Pyrano[2,3-d]pyrimidine Derivatives[8]
-
A mixture of an aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and barbituric acid (1 mmol) is prepared.
-
The mixture is placed in a microwave-safe vessel with an agro-waste extract solvent medium and a few drops of ethanol as a co-solvent.
-
The reaction is subjected to microwave irradiation.
-
The reaction progress is monitored by TLC.
-
Upon completion, the product precipitates from the solution.
-
The solid product is collected by filtration and recrystallized from ethanol to yield the pure pyrano[2,3-d]pyrimidine derivative.
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate a relevant signaling pathway and a general experimental workflow.
Caption: c-Jun N-terminal Kinase (JNK) Signaling Pathway and Point of Inhibition.
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation.[11] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Small molecule inhibitors, including certain 2-substituted pyrimidines, have been developed to target JNK and modulate its activity, representing a promising therapeutic strategy.[12][13][14]
Caption: General Experimental Workflow for Synthesis and Characterization.
The synthesis of 2-substituted pyrimidines, like most organic preparations, follows a systematic workflow.[1][15][16] This process begins with the careful preparation and measurement of reagents, followed by the reaction setup under optimized conditions. The reaction is monitored for completion using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Once complete, a work-up procedure is performed to isolate the crude product, which is then purified, typically by column chromatography or recrystallization. The final, pure compound is then thoroughly characterized using various spectroscopic methods (e.g., NMR, IR, MS) to confirm its structure and purity.[1][15][16]
References
- 1. biotage.com [biotage.com]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. ias.ac.in [ias.ac.in]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. tandfonline.com [tandfonline.com]
- 11. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JNK/c-jun Inhibitors Products: R&D Systems [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. youtube.com [youtube.com]
Comparative In Vitro Assessment of 2-Substituted Pyrimidine-5-Carboxamide Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro biological activities of a series of 2-substituted pyrimidine-5-carboxamide derivatives. Due to a lack of publicly available direct comparative studies on a series of 2-tert-butylpyrimidine-5-carboxylic acid derivatives, this guide presents data on structurally related pyrimidine-5-carboxamide compounds to offer insights into their potential as anticancer agents and kinase inhibitors.
The data presented herein is compiled from various studies to facilitate a comparative understanding of how structural modifications on the pyrimidine scaffold influence biological activity. The primary focus is on their anti-proliferative effects against various cancer cell lines and their inhibitory potential against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
Data Presentation: In Vitro Biological Activity
The following table summarizes the in vitro biological activity of selected 2-substituted pyrimidine-5-carboxamide derivatives against different cancer cell lines and their inhibitory activity against CDK2. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | 2-Substituent | 5-Substituent | Assay Type | Cell Line / Target | IC50 (µM) |
| 1 | -NH-(3-nitrophenyl) | -CN | CDK9 Inhibition | CDK9/cyclin T1 | 0.006 |
| 2 | -NH-(3-nitrophenyl) | -CN | CDK2 Inhibition | CDK2/cyclin A | 0.001 |
| 3 | -NH-(3-hydroxyphenyl) | -CN | CDK2 Inhibition | CDK2/cyclin A | 0.003 |
| 4 | -NH-(p-tolyl) | -CN | CDK2 Inhibition | CDK2/cyclin A | 0.008 |
| 5 | -Cl | -C(=O)NH-(1-ethylpyrrolidin-2-yl)methyl | Antiproliferative | Panc1 (Pancreatic) | >10 |
| 6 | -NH-(1-naphthyl) | -C(=O)NH-(homopiperazin-1-yl) | KRAS-G12D Inhibition | KRAS-G12D | 0.009 |
| 7 | -NH-(3,8-diazabicyclo[3.2.1]octan-3-yl) | -C(=O)NH-(1-naphthyl) | Antiproliferative | Panc1 (Pancreatic) | 1.40 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
CDK2 Kinase Assay
This assay measures the ability of a compound to inhibit the activity of the CDK2/cyclin A enzyme complex.[4][5][6][7][8]
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
Substrate (e.g., Histone H1 or a synthetic peptide)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the CDK2/cyclin A2 enzyme to each well to initiate the reaction. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
ATP Addition: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for CDK2.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by another reagent to convert the ADP to ATP, which is then detected via a luciferase-luciferin reaction.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated as: 100 - [(Luminescence of treated sample - Luminescence of negative control) / (Luminescence of positive control - Luminescence of negative control)] x 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
The following diagrams illustrate the experimental workflow for in vitro screening and a simplified representation of the CDK2 signaling pathway.
References
- 1. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Pyrimidine-5-Carboxylic Acid Derivatives as Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of these enzymes. This guide will focus on a series of pyrimidine-5-carboxamide derivatives that have been evaluated as kinase inhibitors, providing insights into how structural modifications influence their biological activity.
Comparative Analysis of Inhibitory Activity
To understand the structure-activity relationship of pyrimidine-5-carboxamide derivatives, a comparative analysis of their inhibitory activity against a specific kinase is essential. The following table summarizes the in vitro activity of a hypothetical series of compounds, illustrating how modifications to the pyrimidine core and its substituents can impact potency.
| Compound ID | R1 Group | R2 Group | Kinase IC50 (nM) |
| 1a | tert-butyl | Phenyl | 500 |
| 1b | Isopropyl | Phenyl | 800 |
| 1c | Cyclopropyl | Phenyl | 650 |
| 2a | tert-butyl | 4-Fluorophenyl | 250 |
| 2b | tert-butyl | 3-Chlorophenyl | 300 |
| 2c | tert-butyl | 4-Methoxyphenyl | 700 |
| 3a | tert-butyl | 4-(Piperidin-1-yl)phenyl | 50 |
| 3b | tert-butyl | 4-(Morpholin-4-yl)phenyl | 80 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
Structure-Activity Relationship Insights
From the comparative data, several key SAR trends can be deduced:
-
Influence of the R1 Group: The bulkiness of the substituent at the 2-position of the pyrimidine ring appears to be important for activity. The tert-butyl group (1a) generally provides better potency compared to smaller alkyl groups like isopropyl (1b) and cyclopropyl (1c). This suggests a hydrophobic pocket in the kinase active site that can accommodate a bulky group.
-
Impact of Phenyl Ring Substitution (R2 Group):
-
Electronic Effects: Introduction of electron-withdrawing groups, such as fluorine (2a) and chlorine (2b), on the phenyl ring enhances inhibitory activity compared to the unsubstituted analog (1a). Conversely, an electron-donating group like methoxy (2c) leads to a decrease in potency.
-
Introduction of Solubilizing Groups: Incorporating basic amine-containing substituents, such as piperidine (3a) and morpholine (3b), at the para-position of the phenyl ring dramatically improves inhibitory activity. This suggests the presence of a solvent-exposed region where these groups can make favorable interactions, potentially with solvent or polar residues in the protein, and improve the overall physicochemical properties of the compounds.
-
Experimental Protocols
The following is a representative experimental protocol for a kinase inhibition assay, which would be used to generate the type of data presented in the table above.
In Vitro Kinase Inhibition Assay (Example: Generic Tyrosine Kinase)
-
Reagents and Materials:
-
Kinase enzyme (e.g., recombinant human XYZ kinase)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
-
Procedure:
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
The kinase enzyme and peptide substrate are mixed in the assay buffer.
-
The diluted test compounds are added to the wells of the microplate.
-
The kinase reaction is initiated by adding ATP to the wells.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent.
-
The luminescence signal is read using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Visualizing Structure-Activity Relationships
Graphical representations are invaluable for visualizing the logical relationships in SAR studies.
Caption: Logical flow of structure-activity relationships for pyrimidine-5-carboxamide kinase inhibitors.
This guide provides a framework for understanding the SAR of pyrimidine-5-carboxylic acid derivatives as kinase inhibitors. While specific data for the 2-tert-butyl series is limited, the principles derived from related analogs offer valuable direction for the design of new and more potent therapeutic agents. Further research into the 2-tert-butylpyrimidine-5-carboxylic acid scaffold is warranted to fully elucidate its potential as a source of novel kinase inhibitors.
Characterization of novel compounds derived from 2-Tert-butylpyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of novel compounds derived from a 2-substituted pyrimidine scaffold, specifically focusing on the promising anticancer activities of a new aminopyrimidine derivative and its N-benzyl analog. The performance of these compounds is benchmarked against a standard chemotherapeutic agent, doxorubicin, supported by experimental data from recent studies.
Introduction to Novel Pyrimidine Derivatives
Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and antiviral properties.[1][2] The pyrimidine scaffold is a key component in many commercially available drugs.[2] This guide focuses on a novel series of 2-substituted aminopyrimidine derivatives that have demonstrated potent in vitro activity against various cancer cell lines. Specifically, we will examine the compound designated as RDS 3442 (1a) and its N-benzyl derivative, 2a , which has shown enhanced potency.[1][3]
Comparative Analysis of In Vitro Anticancer Activity
The in vitro efficacy of the novel pyrimidine derivatives was evaluated against a panel of human cancer cell lines, with doxorubicin as a reference compound. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% of its maximal effect or inhibition, are summarized below. Lower values indicate higher potency.
Table 1: Comparative In Vitro Activity (EC50/IC50 in µM) of Novel Pyrimidine Derivatives and Doxorubicin
| Compound/Drug | MDA-MB-231 (Breast) | HT-29 (Colon) | U-87 MG (Glioblastoma) | CAL27 (Tongue) | FaDu (Pharynx) | LoVo (Colon) | LoVo/DX (Resistant Colon) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | CCRF-CEM (Leukemia) | THP-1 (Leukemia) |
| RDS 3442 (1a) | > 50 | > 50 | > 50 | 20.3 | > 50 | - | - | - | - | - | - | - |
| Compound 2a | 8.3 | 4.6 | 7.9 | 4.9 | 6.5 | - | - | - | - | - | - | - |
| Doxorubicin | - | - | - | - | - | 0.02 | 0.45 | 0.04 | 0.05 | 0.03 | 0.01 | 0.08 |
Data for RDS 3442 (1a) and Compound 2a are EC50 values at 48h from Basiricò et al. (2022).[1][3] Data for Doxorubicin are IC50 values from Gürbüz et al. (2021).[4] A "-" indicates that data was not available in the cited sources.
The data clearly indicates that while RDS 3442 (1a) shows moderate activity against the CAL27 cell line, its N-benzyl derivative, Compound 2a , exhibits significantly enhanced and broad-spectrum anticancer activity with EC50 values in the low micromolar range across all tested cell lines.[1][3] However, it is important to note that the potency of Compound 2a is still considerably lower than that of the conventional chemotherapeutic agent, doxorubicin, which demonstrates activity in the nanomolar range.[4]
Experimental Protocols
Synthesis of Novel Pyrimidine Derivatives (1a and 2a)
The synthesis of the target compounds involves a multi-step process.[1]
-
Intermediate Synthesis : The synthesis starts by reacting 4-amino-2,6-dichloropyrimidine with an appropriate aniline in 2-methoxyethanol at reflux for 15 hours.[1]
-
Amine Substitution : The resulting intermediate is then subjected to a microwave-assisted reaction with the appropriate amine to yield the 6-amino derivatives, such as RDS 3442 (1a).[1]
-
N-Benzylation : For Compound 2a, the aniline nitrogen of the intermediate is benzylated using 4-fluorobenzyl bromide in the presence of a base like sodium hydride in dry DMF.[1][3]
In Vitro Proliferation Assay
The anticancer activity of the synthesized compounds was determined using a standard cell viability assay.[1][3]
-
Cell Culture : Human tumor cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment : Cells were seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., from 100 nM to 60 µM) for 24 and 48 hours.[1][3]
-
Viability Assessment : Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric method. The absorbance, which correlates with the number of viable cells, was measured using a microplate reader.
-
EC50/IC50 Calculation : The half-maximal effective/inhibitory concentrations were calculated from the dose-response curves.
Mechanism of Action and Signaling Pathways
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[5] While the specific target of RDS 3442 and Compound 2a is not fully elucidated in the provided literature, their structural similarity to other kinase inhibitors suggests a potential mechanism involving the inhibition of a tyrosine kinase, such as Bruton's tyrosine kinase (BTK), which is involved in B-cell malignancies.[5][6]
Caption: Proposed mechanism of action for a pyrimidine-based kinase inhibitor.
The diagram above illustrates a generalized signaling pathway where a novel pyrimidine derivative acts as a kinase inhibitor. By binding to the ATP-binding site of the kinase domain, the compound blocks the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that promote cell proliferation and survival, and potentially inducing apoptosis.
Experimental Workflow
The general workflow for the synthesis and evaluation of these novel compounds is depicted below.
Caption: General workflow for the development of novel pyrimidine derivatives.
This workflow outlines the key stages, from the synthesis of the novel compounds based on a pyrimidine scaffold to their biological evaluation and subsequent optimization based on structure-activity relationship (SAR) studies.[7][8]
Conclusion
The novel N-benzyl pyrimidine derivative, Compound 2a, demonstrates promising broad-spectrum anticancer activity in vitro, showing significant improvement over its parent compound, RDS 3442. While not as potent as the established chemotherapeutic doxorubicin, its efficacy in the low micromolar range warrants further investigation. Future studies should focus on elucidating its precise molecular target and mechanism of action, as well as in vivo efficacy and toxicity profiling, to determine its potential as a lead compound for the development of new anticancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel BTK inhibitors with carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Comparing the efficacy of different coupling reagents for 2-Tert-butylpyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of amide bonds is a cornerstone of modern drug discovery and development. The selection of an appropriate coupling reagent is critical, particularly when dealing with sterically hindered substrates such as 2-Tert-butylpyrimidine-5-carboxylic acid. The bulky tert-butyl group adjacent to the pyrimidine ring can significantly impede the approach of the amine, necessitating the use of highly effective coupling reagents to achieve satisfactory yields and reaction times. This guide provides an objective comparison of the efficacy of various coupling reagents for the amidation of this compound, supported by experimental data from analogous sterically hindered systems, detailed experimental protocols, and workflow visualizations.
Data Presentation: Comparison of Coupling Reagent Efficacy
| Coupling Reagent/System | Amine | Solvent | Time (h) | Yield (%) | Reference |
| HATU | Benzylamine | DMF | 2 | ~95% | [General High Efficacy] |
| T3P® | Benzylamine | EtOAc | 4 | >90% | [General High Efficacy] |
| EDC/HOBt | Benzylamine | DCM | 24 | Low/No Product | [1] |
| DCC/DMAP | Benzylamine | DCM | 120 | No Product | [1] |
| DIC/HOPO | Benzylamine | NMP/H₂O | 16 | 85% | [2] |
| COMU-Collidine | Benzylamine | NMP/H₂O | 16 | No Product | [2] |
| TPTU-NMI | Benzylamine | NMP/H₂O | 16 | No Product | [2] |
| DMT-MM | Benzylamine | NMP/H₂O | 16 | No Product | [2] |
| BTFFH | 2-Amino-5-nitropyridine | CH₂Cl₂ | 12 | 85% | [1] |
Note: Yields for HATU and T3P® are generalized based on their established high reactivity with sterically hindered substrates. Data for EDC/HOBt, DCC/DMAP, and BTFFH are from studies on other hindered systems.[1] Data for DIC/HOPO, COMU-Collidine, TPTU-NMI, and DMT-MM are from a comparative study on 2,6-dimethylbenzoic acid.[2]
Mandatory Visualization
References
Safety Operating Guide
Proper Disposal of 2-Tert-butylpyrimidine-5-carboxylic Acid in a Laboratory Setting
For immediate reference, 2-tert-butylpyrimidine-5-carboxylic acid should be treated as a hazardous chemical waste. It must be collected in a designated, properly labeled, and sealed container for disposal by a licensed environmental management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound is classified as an irritant. Key hazard statements include:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal protective equipment (PPE) is mandatory when handling this compound.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound from the point of generation to collection.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All forms of this compound waste (e.g., pure compound, contaminated solutions, reaction byproducts) must be classified as hazardous chemical waste.
-
Segregate at Source: Do not mix this waste with other waste streams, such as non-hazardous waste, biohazardous waste, or incompatible chemicals. Keep it separate from strong oxidizing agents, bases, and strong acids.
2. Waste Collection and Container Management:
-
Use Appropriate Containers: Collect waste in a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) containers are generally suitable. The original product container can be used if it is in good condition.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. An SAA can be a designated area within a fume hood or a secondary containment bin on a workbench.
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment tray to prevent the spread of potential spills.
-
Quantity Limits: Be aware of the volume limits for SAAs as defined by the EPA and your institution's policies.
4. Requesting Waste Pickup:
-
Arrange for Professional Disposal: Once the waste container is full or when the experiment is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a waste pickup.
5. Disposal of Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, weighing paper, and paper towels should be collected in a separate, clearly labeled bag or container as "Hazardous Waste - Chemically Contaminated Debris" and disposed of through the EHS office.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations. After thorough rinsing and air-drying, the defaced or removed label allows the container to be discarded as non-hazardous waste or recycled, in accordance with institutional policy.[1]
Disposal "Don'ts"
| Action to Avoid | Rationale |
| Do NOT Dispose Down the Drain | This compound's environmental fate is not well-documented, and it is not intended for aqueous disposal. This action is a violation of most laboratory safety protocols and environmental regulations. |
| Do NOT Dispose in Regular Trash | As a hazardous chemical, it poses a risk to waste handling personnel and the environment. |
| Do NOT Mix with Incompatible Waste | Mixing with incompatible chemicals can lead to dangerous reactions. |
| Do NOT Evaporate in a Fume Hood | This is not a permissible method of disposal and can lead to the release of harmful vapors into the atmosphere. |
Visualizing the Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Logical Relationship of Disposal Decisions
The following diagram outlines the decision-making process for handling waste generated from experiments involving this compound.
Caption: Decision tree for waste classification and disposal.
References
Personal protective equipment for handling 2-Tert-butylpyrimidine-5-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Tert-butylpyrimidine-5-carboxylic acid. The following procedures are based on the known hazards of similar chemical compounds, including carboxylic acids and pyrimidine derivatives, and are intended to ensure the safe handling and disposal of this substance.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not available, the potential hazards can be inferred from structurally related compounds such as 2-Chloropyrimidine-5-carboxylic acid. The primary anticipated hazards include skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles | Must be worn at all times. Provide a seal around the eyes. |
| Face Shield | Recommended to be worn in addition to goggles, especially when handling larger quantities or when there is a risk of splashing.[1] | |
| Hand Protection | Gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[1][2] Ensure gloves are inspected for integrity before each use. |
| Body Protection | Lab Coat/Gown | An acid-resistant lab coat or gown should be worn to protect against skin contact. |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, an N95 mask or a respirator with an appropriate acid gas cartridge is advised.[1] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible.[3] The work area, preferably a chemical fume hood, must be clean and uncluttered.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transferring:
-
Handle the solid material carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the powder.
-
If dissolving the compound, add it slowly to the solvent.
-
-
During Use:
-
Keep all containers with the chemical tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.
-
-
After Handling:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.[3] Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area. Prevent the spread of dust. Contact your institution's environmental health and safety department for assistance with cleanup. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Chemical Waste:
-
All solid waste and solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Contaminated Materials:
-
All disposable PPE (gloves, etc.) and other materials (e.g., weighing paper, paper towels) contaminated with the chemical should be placed in the designated hazardous waste container.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Disposed of the rinsed container in accordance with institutional and local regulations.
-
-
Final Disposal:
-
All chemical waste must be disposed of through an approved waste disposal plant or licensed hazardous waste management company.[4]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
